CVT-11127
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[2-[6-[(3,4-dichlorophenyl)methylamino]-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4-yl]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Cl2N5O3/c1-15(33)28-11-12-32-24-21(30-23(25(32)34)17-4-6-18(35-2)7-5-17)9-10-22(31-24)29-14-16-3-8-19(26)20(27)13-16/h3-10,13H,11-12,14H2,1-2H3,(H,28,33)(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTIQVJHZDSETN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C2=C(C=CC(=N2)NCC3=CC(=C(C=C3)Cl)Cl)N=C(C1=O)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Cl2N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CVT-11127: An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence detailing the mechanism of action of CVT-11127, a potent and specific small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). The information presented herein is synthesized from peer-reviewed research and is intended to inform further investigation and development of this compound as a potential anti-cancer therapeutic.
Core Mechanism of Action: Inhibition of Lipid Desaturation
This compound's primary molecular target is Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism. SCD1 is responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleic acid and palmitoleic acid. By inhibiting SCD1, this compound disrupts this crucial step in lipid biosynthesis, leading to an accumulation of SFAs and a depletion of MUFAs within the cancer cell. This alteration of the cellular lipid landscape is the initiating event for the downstream anti-cancer effects of the compound.
Cellular and Molecular Consequences of SCD1 Inhibition by this compound
The inhibition of SCD1 by this compound triggers a cascade of events within cancer cells, culminating in reduced proliferation and cell death. These effects are multifaceted and impact key cellular processes including cell cycle progression, survival signaling, and metabolic homeostasis.
Induction of Cell Cycle Arrest
Treatment of cancer cells with this compound leads to a significant arrest in the G1/S phase of the cell cycle.[1][2] This blockade is associated with a marked reduction in the protein levels of key cell cycle regulators, Cyclin D1 and Cyclin-Dependent Kinase 6 (CDK6).[2] The restoration of MUFA levels, for instance by the addition of exogenous oleic acid, can reverse this cell cycle arrest, underscoring the critical role of MUFAs in cancer cell cycle progression.[1]
Triggering of Programmed Cell Death (Apoptosis and Ferroptosis)
This compound has been shown to induce programmed cell death through at least two distinct mechanisms:
-
Apoptosis: Studies have demonstrated that inhibition of SCD1 by this compound leads to an increase in DNA fragmentation, a hallmark of apoptosis.[2][3]
-
Ferroptosis: More recent evidence has elucidated a novel mechanism whereby this compound promotes ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. This is achieved through the modulation of the AKT/GSK3β/NRF2 signaling axis, leading to the downregulation of SLC7A11 (also known as xCT), a cystine/glutamate antiporter crucial for the synthesis of the antioxidant glutathione (B108866) (GSH).[4][5] Reduced GSH levels impair the function of glutathione peroxidase 4 (GPX4), an enzyme that protects against lipid peroxidation, thereby sensitizing cancer cells to ferroptotic death.[4]
Attenuation of Pro-Survival Signaling Pathways
The anti-tumor activity of this compound is also mediated by its ability to suppress key pro-survival signaling pathways that are often dysregulated in cancer:
-
EGFR/Akt/ERK Pathway: In lung cancer cells, inhibition of SCD1 by this compound has been shown to impair the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), leading to the inactivation of its downstream effectors Akt and ERK.[2] This pathway is central to regulating cancer cell metabolism, proliferation, and survival.
-
AKT/GSK3β/NRF2 Pathway: As mentioned in the context of ferroptosis, this compound treatment leads to a decrease in the phosphorylation of AKT at serine 473 (pAKT-S473) and a subsequent decrease in the inhibitory phosphorylation of GSK3β.[4] This activation of GSK3β contributes to the downregulation of NRF2 and its target gene SLC7A11.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on this compound.
Table 1: Effects of this compound on Cell Cycle and Proliferation
| Parameter | Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| S-Phase Cell Population | H460 Lung Adenocarcinoma | 1 µM | 48 hours | ~75% decrease compared to vehicle control | [2] |
| Proliferation | H460 Lung Adenocarcinoma | 1 µM | 96 hours | Significant impairment of cell growth | [3][6] |
| Proliferation | AG01518 Normal Human Fibroblasts | 1 µM and 2 µM | 96 hours | No significant impairment of cell growth | [6][7] |
Table 2: Effects of this compound on Signaling Molecules
| Molecule | Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Cyclin D1 | H460 Lung Adenocarcinoma | 1 µM | 48 hours | Marked decrease in protein levels | [2] |
| CDK6 | H460 Lung Adenocarcinoma | 1 µM | 48 hours | Marked decrease in protein levels | [2] |
| pAKT-S473 | DKO (KRASmut/STK11mut/KEAP1mut) Lung Cancer Cells | 10 µM | 96 hours | ~90% decrease in protein levels | [4] |
| pS21/9-GSK3β | DKO (KRASmut/STK11mut/KEAP1mut) Lung Cancer Cells | 10 µM | 96 hours | ~35% decrease in protein levels | [4] |
| SLC7A11 | DKO (KRASmut/STK11mut/KEAP1mut) Lung Cancer Cells | 10 µM | 96 hours | ~70% decrease in expression | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathways affected by this compound in cancer cells.
Caption: A generalized experimental workflow for evaluating this compound.
Key Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
Cell Proliferation Assay (Crystal Violet Staining)
-
Cell Seeding: Plate cancer cells (e.g., H460) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Aspirate the medium and replace it with fresh medium containing this compound at various concentrations (e.g., 1 µM, 2 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 96 hours) at 37°C in a humidified 5% CO2 incubator.
-
Fixation: Gently wash the cells with PBS, then fix with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Staining: Wash the fixed cells with deionized water and stain with 100 µL of 0.5% crystal violet solution for 20 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the plates thoroughly with deionized water until the water runs clear. Air dry the plates.
-
Quantification: Solubilize the stain by adding 100 µL of 10% acetic acid to each well. Measure the absorbance at 590 nm using a microplate reader.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) or vehicle control for the desired time (e.g., 48 hours).
-
Cell Harvest: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol (B145695) dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined by analyzing the PI fluorescence intensity histograms.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, CDK6, p-Akt, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Clinical Development Status
Based on the available public domain information, this compound is a preclinical compound. There are no registered clinical trials for this compound listed in major clinical trial registries. Its investigation has been confined to laboratory and animal models to date.
Conclusion
This compound is a selective inhibitor of SCD1 that demonstrates potent anti-cancer activity in preclinical models. Its mechanism of action is centered on the disruption of lipid metabolism, which in turn induces cell cycle arrest, promotes programmed cell death through apoptosis and ferroptosis, and attenuates critical pro-survival signaling pathways. The selectivity of this compound for cancer cells over normal cells, combined with its multifaceted mechanism of action, makes it an intriguing candidate for further therapeutic development. Future studies should aim to explore its efficacy in a broader range of cancer types and in in vivo models to pave the way for potential clinical investigation.
References
- 1. Inhibition of stearoylCoA desaturase activity blocks cell cycle progression and induces programmed cell death in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Item - Inhibition of SCD activity with this compound impairs the proliferation of H460 cancer cells but not normal human fibroblasts. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Functional Role of CVT-11127: A Technical Guide for Researchers
CVT-11127 is a small molecule inhibitor of Stearoyl-CoA Desaturase (SCD), a critical enzyme in lipid metabolism. Primarily investigated in the context of oncology, particularly non-small cell lung cancer (NSCLC), this compound exerts its anti-cancer effects through a multi-pronged mechanism involving the disruption of cellular lipid homeostasis, induction of cell cycle arrest, and activation of programmed cell death pathways such as apoptosis and ferroptosis.
Core Mechanism of Action: Inhibition of Lipid Desaturation
This compound's primary function is to inhibit the enzymatic activity of SCD1. SCD1 is responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This process is crucial for the synthesis of complex lipids, membrane fluidity, and cellular signaling. By blocking SCD1, this compound disrupts this vital metabolic pathway, leading to an accumulation of SFAs and a depletion of MUFAs, which triggers a cascade of downstream cellular events.
Impact on Cellular Processes
Cell Cycle Arrest
Treatment of lung cancer cells with this compound leads to a significant arrest in the G1/S phase of the cell cycle.[1][2] This is characterized by a marked decrease in the population of cells in the S-phase, with one study noting a reduction of approximately 75%.[3] The mechanism underlying this cell cycle arrest involves the downregulation of key regulatory proteins, including cyclin D1 and cyclin-dependent kinase 6 (CDK6).[3]
Induction of Programmed Cell Death
This compound is a potent inducer of programmed cell death in cancer cells, utilizing at least two distinct pathways:
-
Apoptosis: Inhibition of SCD1 by this compound has been shown to trigger apoptosis, or programmed cell death.[1][2] This is evidenced by an increase in DNA fragmentation, a hallmark of apoptosis.[1]
-
Ferroptosis: this compound also induces ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides. This is particularly relevant in cancer cells with specific genetic backgrounds, such as those with co-mutations in KRAS, STK11, and KEAP1.[4]
Modulation of Key Signaling Pathways
This compound's effects are mediated through the modulation of several critical intracellular signaling pathways.
AKT/GSK3β/NRF2 Pathway and Ferroptosis Induction
In certain lung adenocarcinoma models, this compound-mediated inhibition of SCD1 leads to the downregulation of the solute carrier family 7 member 11 (SLC7A11) via the AKT/GSK3β/NRF2 signaling axis.[4] SLC7A11 is a crucial component of the cystine/glutamate antiporter, which is essential for the synthesis of the antioxidant glutathione (B108866) (GSH). By downregulating SLC7A11, this compound depletes intracellular GSH, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[4]
EGFR Signaling Pathway
The activity of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key driver of proliferation and survival in many cancers, is also attenuated by this compound. Inhibition of SCD1 has been shown to impair the phosphorylation of EGFR and its downstream targets, Akt and ERK.[3] This suggests that SCD1 activity is essential for maintaining the integrity and function of the EGFR signaling cascade.
Quantitative Data Summary
| Parameter | Cell Line(s) | Value/Effect | Reference(s) |
| Effective Concentration | H460 | 1 µM | [5] |
| H358, H2122 | 10 µmol/L | [4] | |
| Treatment Duration | H460, H358, H2122 | 24, 48, 72, 96 hours | [4][5] |
| SCD1 Activity Inhibition | H460 | >95% | [1] |
| Effect on Cell Cycle | H460 | ~75% decrease in S-phase population | [3] |
| Effect on AKT Phosphorylation | H358-DKO | ~90% decrease in pAKT-S473 | [4] |
| Effect on GSK3β Phosphorylation | H358-DKO | ~35% decrease in pS21/9-GSK3β | [4] |
| Apoptosis Induction | H460 | 2.2-fold increase in DNA fragmentation | [1] |
Note: Specific IC50 values for this compound in H460, H358, and H2122 lung cancer cell lines were not explicitly available in the reviewed literature.
Experimental Protocols
Cell Culture
-
Cell Lines: Non-small cell lung cancer cell lines such as H460, H358, and H2122 are commonly used.[4][5] Normal human fibroblasts (e.g., AG01518) can be used as a control for cancer cell-specific effects.[5]
-
Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and incubated at 37°C in a humidified atmosphere with 5% CO2.[4]
Cell Proliferation and Viability Assays
-
Crystal Violet Staining: Cells are seeded in multi-well plates and treated with this compound for a specified duration (e.g., 48-96 hours). Adherent cells are then fixed and stained with crystal violet. The dye is solubilized, and the absorbance is measured to quantify cell proliferation.[5]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Cell Cycle Analysis
-
Flow Cytometry: Cells are treated with this compound, harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide). The DNA content of individual cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[3]
Apoptosis and Ferroptosis Assays
-
DNA Fragmentation Assay: To quantify apoptosis, cells are pre-labeled with [3H]thymidine. After treatment with this compound, the amount of fragmented DNA released into the culture medium is measured by scintillation counting.[1]
-
Lipid Peroxidation Assay (BODIPY C11 Staining): To detect ferroptosis, cells are stained with the fluorescent probe BODIPY 581/591 C11. An increase in green fluorescence, indicating lipid peroxidation, is quantified by flow cytometry.[6]
-
Glutathione (GSH) Measurement: Intracellular GSH levels are measured using a colorimetric detection kit according to the manufacturer's protocol.[4]
Western Blotting
-
Protein Extraction and Quantification: Total protein is extracted from cell lysates, and the concentration is determined using a protein assay (e.g., Bradford assay).
-
Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., SCD1, p-AKT, p-EGFR, Cyclin D1, CDK6). Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.[3][4]
References
- 1. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of stearoylCoA desaturase activity blocks cell cycle progression and induces programmed cell death in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
CVT-11127: A Technical Overview of its Role in Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of CVT-11127, a small molecule inhibitor of Stearoyl-CoA Desaturase-1 (SCD1), and its function in inducing programmed cell death (apoptosis). The document outlines the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental methodologies, and visualizes the critical signaling pathways and workflows.
Core Mechanism of Action
This compound exerts its pro-apoptotic effects by targeting a crucial enzyme in lipid metabolism, Stearoyl-CoA Desaturase-1 (SCD1). SCD1 is the rate-limiting enzyme responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2][3] These MUFAs are essential components of cell membranes, signaling molecules, and precursors for the synthesis of more complex lipids like triglycerides and cholesteryl esters.
In various cancer cells, particularly lung cancer, SCD1 is highly expressed, and its activity is critical for proliferation and survival.[3] By inhibiting SCD1, this compound disrupts the delicate balance of fatty acids within the cell, leading to a depletion of MUFAs. This disruption triggers a cascade of cellular events, culminating in apoptosis.[1][2]
The primary mechanisms initiated by this compound-mediated SCD1 inhibition include:
-
Cell Cycle Arrest: The depletion of MUFAs leads to a blockage in cell cycle progression, specifically at the G1/S boundary.[1][3] This is accompanied by a marked decrease in the levels of key cell cycle regulatory proteins, such as cyclin D1 and cyclin-dependent kinase 6 (CDK6).[3]
-
Induction of Apoptosis: The sustained lack of essential MUFAs triggers programmed cell death.[1][2] A key indicator of this is a significant increase in DNA fragmentation, a hallmark of apoptosis.[2] The pro-apoptotic effect of this compound can be completely reversed by supplementing the cells with exogenous MUFAs like oleic acid, confirming that the cell death is a direct consequence of MUFA depletion.[1][2]
-
Inhibition of Pro-Survival Signaling: Evidence suggests that SCD1 inhibition by this compound can impair the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), leading to the inactivation of downstream pro-survival signaling pathways, including the Akt and ERK pathways.[3]
It is noteworthy that in certain genetic contexts, such as lung adenocarcinoma with STK11/KEAP1 co-mutations, SCD1 inhibition by this compound may primarily induce ferroptosis—an iron-dependent form of regulated cell death—rather than classical apoptosis.[4] This highlights the context-dependent nature of the cellular response to this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on lung cancer cells as reported in preclinical studies.
Table 1: Effect of this compound on Apoptosis and Cell Cycle in H460 Lung Cancer Cells
| Parameter | Treatment Condition | Duration | Result | Reference |
| DNA Fragmentation | 1 µM this compound | 48 hours | 2.2-fold increase compared to control | [2] |
| 1 µM this compound + 100 µM Oleic Acid | 48 hours | Fragmentation reduced to control levels | [2] | |
| Cell Cycle Distribution | 1 µM this compound | 48 hours | ~75% decrease in S-phase cell population | [3] |
Table 2: Effect of this compound on Protein Expression and Cell Proliferation
| Parameter | Treatment Condition | Duration | Result | Reference |
| Cyclin D1 & CDK6 Levels | 1 µM this compound | 48 hours | Marked decrease compared to control | [3] |
| Cell Proliferation (H460) | 1 µM this compound | 96 hours | Significant inhibition of cell growth | [2][5] |
| Cell Proliferation (Normal Fibroblasts) | 1 & 2 µM this compound | 96 hours | No significant effect on proliferation | [2][5] |
Signaling Pathway and Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate the key pathways and processes.
Caption: this compound inhibits SCD1, leading to MUFA depletion, cell cycle arrest, and apoptosis.
Caption: Experimental workflow for assessing the effects of this compound on cancer cells.
Detailed Experimental Protocols
The following protocols are based on methodologies described in the cited literature for studying the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Human lung adenocarcinoma cells (e.g., H460) are commonly used.[2] Normal human fibroblasts (e.g., AG01518) can be used as a non-cancerous control.[2]
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: this compound is dissolved in a vehicle such as DMSO to create a stock solution. The final concentration of DMSO in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Treatment Protocol: Cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing this compound at the desired concentration (e.g., 1 µM) or the vehicle control (DMSO). For rescue experiments, a MUFA like oleic acid (e.g., 100 µM) is co-incubated with the inhibitor.[5]
Apoptosis Assay (DNA Fragmentation)
This assay quantifies the extent of apoptosis by measuring fragmented DNA.
-
Metabolic Labeling: Cells are pre-incubated with a radioactive DNA precursor, such as [3H]thymidine, for approximately 24 hours to label the cellular DNA.
-
Treatment: The labeling medium is removed, and cells are treated with this compound or vehicle control as described above for a specified period (e.g., 48 hours).[5]
-
DNA Extraction: After treatment, cells are lysed. The intact, high-molecular-weight DNA is separated from the smaller, fragmented DNA (characteristic of apoptosis) by centrifugation.
-
Quantification: The radioactivity in both the intact and fragmented DNA fractions is measured using a scintillation counter.
-
Analysis: The rate of apoptosis is expressed as the percentage of fragmented DNA relative to the total DNA.
Cell Cycle Analysis (Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Harvest: Following treatment with this compound or vehicle, cells are harvested by trypsinization and washed with Phosphate-Buffered Saline (PBS).
-
Fixation: Cells are fixed and permeabilized by resuspending them in cold 70% ethanol (B145695) and incubating at 4°C for at least 30 minutes.[6]
-
Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as Propidium Iodide (PI), in the presence of RNase A to ensure only DNA is stained.[6]
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Analysis: The resulting data is analyzed to generate a histogram showing the number of cells in the G0/G1, S, and G2/M phases based on their DNA content.[3][5]
Western Blot Analysis
This technique is used to detect and quantify specific proteins.
-
Protein Extraction: After treatment, cells are washed with cold PBS and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein from each sample are separated by size via SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., cyclin D1, CDK6, β-actin).[5] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands is quantified using densitometry software. β-actin is typically used as a loading control to normalize the data.
References
- 1. Inhibition of stearoylCoA desaturase activity blocks cell cycle progression and induces programmed cell death in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]
- 6. Assessment of Cell Cycle and Induction of Apoptosis by Shiga-like Toxin Produced by Escherichia coli O157:H7 in T47D Breast Cancer Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of CVT-11127 on Cell Cycle Progression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CVT-11127, a potent and specific small molecule inhibitor of Stearoyl-CoA Desaturase-1 (SCD1), has demonstrated significant anti-proliferative effects in cancer cells. This technical guide delves into the core mechanism of this compound's action on cell cycle progression, with a focus on its effects in human lung cancer cell lines. We will explore the quantitative impact on cell cycle phase distribution, the modulation of key cell cycle regulatory proteins, and the underlying signaling pathways. Detailed experimental protocols for the key assays are provided to facilitate reproducibility and further investigation.
Introduction
Stearoyl-CoA Desaturase-1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid, from saturated fatty acids (SFAs). Cancer cells often exhibit upregulated lipogenesis, with a high demand for MUFAs to support rapid proliferation, membrane synthesis, and signaling. Inhibition of SCD1 presents a promising therapeutic strategy by disrupting these processes. This compound has emerged as a key tool compound and potential therapeutic agent for studying and targeting SCD1-dependent cancers. This document provides a detailed examination of its effects on the cell cycle.
Mechanism of Action: Cell Cycle Arrest
This compound exerts its primary anti-proliferative effect by inducing cell cycle arrest, specifically by blocking the progression from the G1 to the S phase. This G1/S boundary blockade prevents DNA replication and ultimately leads to a halt in cell division and, in many cases, apoptosis.[1][2]
Signaling Pathway
The inhibition of SCD1 by this compound initiates a signaling cascade that culminates in cell cycle arrest. The primary mechanism involves the depletion of MUFAs, which are essential for various cellular processes, including the proper functioning of signaling pathways that drive cell cycle progression. A key consequence of SCD1 inhibition is the downregulation of critical G1 phase proteins, Cyclin D1 and Cyclin-Dependent Kinase 6 (CDK6).[3][4][5] The reduction in the Cyclin D1/CDK6 complex leads to the hypophosphorylation of the Retinoblastoma protein (Rb), which in turn remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.
Figure 1: Signaling pathway of this compound-induced cell cycle arrest.
Quantitative Effects on Cell Cycle Progression
Treatment of human lung cancer cells (H460) with this compound leads to a significant redistribution of cells within the cell cycle phases. The primary observation is a decrease in the S-phase population and a concomitant increase in the G1-phase population, indicative of a G1/S arrest.[3][4][5]
Cell Cycle Distribution Data
The following table summarizes the effects of 1 µM this compound on the cell cycle phase distribution of H460 lung cancer cells after 48 hours of treatment. The addition of 100 µM oleic acid (Ole), the product of SCD1, was shown to reverse the effects of this compound, confirming the on-target activity of the inhibitor.[3]
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 55 | 35 | 10 |
| This compound (1 µM) | 75 | 10 | 15 |
| This compound (1 µM) + Oleic Acid (100 µM) | 58 | 32 | 10 |
Note: The values are approximate, based on graphical representations in the cited literature, and are intended for comparative purposes.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for the key experiments used to characterize the effects of this compound on cell cycle progression.
Experimental Workflow
The general workflow for investigating the impact of this compound on the cell cycle is as follows:
Figure 2: General experimental workflow for studying this compound's effects.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Plate H460 cells and treat with 1 µM this compound or DMSO (vehicle control) for 48 hours. For rescue experiments, co-incubate with 100 µM oleic acid complexed with BSA.
-
Cell Harvesting: At the end of the incubation period, collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, which allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[1]
Western Blot Analysis of Cyclin D1 and CDK6
This technique is employed to measure the protein levels of key cell cycle regulators.
-
Cell Lysis: After treatment as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Cyclin D1, CDK6, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]
Cell Proliferation Assay (Crystal Violet Staining)
This assay is used to assess the overall impact of this compound on cell growth.
-
Cell Seeding and Treatment: Seed H460 cells in 96-well plates and treat with this compound or vehicle for the desired duration (e.g., 96 hours).
-
Fixation: Discard the media and fix the cells with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash the plates with PBS and stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Solubilization: After washing away the excess stain, solubilize the bound dye with 10% acetic acid.
-
Quantification: Measure the absorbance of the solubilized dye at 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[1]
Conclusion
This compound effectively inhibits the proliferation of lung cancer cells by inducing a G1/S phase cell cycle arrest. This is mediated through the inhibition of SCD1, leading to a depletion of MUFAs and the subsequent downregulation of key cell cycle regulatory proteins, Cyclin D1 and CDK6. The reversal of these effects by exogenous oleic acid confirms the specificity of the mechanism. The detailed protocols provided herein offer a robust framework for the continued investigation of this compound and other SCD1 inhibitors as potential anti-cancer therapeutics.
References
- 1. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]
- 3. [Inhibition of SCD1 Activity Blocks Cell Cycle Progression and Impairs Proliferation in Breast Cancer Cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Role of CVT-11127 in Inducing Ferroptosis in Lung Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, with non-small cell lung cancer (NSCLC) being the most prevalent subtype.[1][2] The emergence of therapeutic resistance and the aggressive nature of certain genetic subsets of lung adenocarcinoma (LUAD) necessitate the exploration of novel therapeutic strategies.[3][4][5] One such promising approach is the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[3][4][6] This technical guide delves into the mechanism of CVT-11127, a potent inhibitor of Stearoyl-CoA Desaturase-1 (SCD1), in promoting ferroptosis in lung cancer cells, with a particular focus on the aggressive KRAS/STK11/KEAP1 co-mutant subtype of LUAD.
Core Concepts: Ferroptosis in Lung Cancer
Ferroptosis is a distinct cell death pathway initiated by iron-dependent lipid peroxidation.[3][6] Key regulators of this process include:
-
System Xc-: A cystine/glutamate antiporter, composed of the SLC7A11 and SLC3A2 subunits, which imports cystine for the synthesis of glutathione (B108866) (GSH).[1]
-
Glutathione Peroxidase 4 (GPX4): A crucial enzyme that utilizes GSH to neutralize lipid peroxides, thereby inhibiting ferroptosis.[1][4]
-
Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4): An enzyme that enriches cellular membranes with long-chain polyunsaturated fatty acids (PUFAs), the primary substrates for lipid peroxidation.[1]
-
Nuclear Factor Erythroid 2-related Factor 2 (NRF2): A transcription factor that regulates the expression of antioxidant genes, including those involved in GSH synthesis and iron metabolism.[1]
In many lung cancers, intrinsic mechanisms of ferroptosis are suppressed, contributing to tumor survival and progression.[5] Therefore, therapeutic strategies aimed at inducing ferroptosis represent a promising avenue for treatment.[3][5]
This compound: An SCD1 Inhibitor Inducing Ferroptosis
This compound is a small molecule inhibitor of Stearoyl-CoA Desaturase-1 (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[7][8] SCD1 is highly expressed in various cancers, including lung cancer, and plays a critical role in lipid metabolism, cell proliferation, and survival.[7][9] Inhibition of SCD1 by this compound has been shown to block cell cycle progression and induce programmed cell death in lung cancer cells.[7][8][10][11]
Recent studies have elucidated a novel mechanism of action for this compound, demonstrating its ability to induce ferroptosis, particularly in LUAD models with co-mutations in KRAS, STK11, and KEAP1.[9] These co-mutations are associated with aggressive tumors and poor patient outcomes.[9]
Quantitative Data on this compound and Erastin (B1684096) in Lung Cancer Cell Lines
The following table summarizes key quantitative data from studies investigating the effects of this compound and the ferroptosis-inducing agent erastin on various NSCLC cell lines.
| Cell Line | Genotype | Erastin IC50 (µM) | This compound and Erastin Combination |
| H358 | KRAS mutant | >10 | Synergistic |
| H2122 | KRAS/STK11/KEAP1 mutant | ~5 | Synergistic |
| H1993 | KRAS/STK11 mutant | >10 | - |
| H2228 | KRAS/KEAP1 mutant | >10 | - |
Data extracted from studies on KRAS-mutant LUAD models. The synergy was determined by Loewe synergy scores.[9][12]
Signaling Pathway of this compound-Induced Ferroptosis
This compound-mediated inhibition of SCD1 triggers a cascade of events that ultimately leads to ferroptosis. The proposed signaling pathway involves the AKT/GSK3β/NRF2 axis, which regulates the expression of the cystine transporter subunit SLC7A11.[9][13]
Caption: this compound signaling pathway leading to ferroptosis.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of this compound on lung cancer cells.
Cell Culture and Reagents
-
Cell Lines: A panel of NSCLC cell lines with different mutation statuses (e.g., H358, H2122, H1993, H2228) are typically used.[9] Cells are maintained in RPMI medium supplemented with 10% FBS and incubated at 37°C with 5% CO2.[9]
-
Pharmacologic Inhibitors:
Measurement of Cellular Glutathione (GSH) Levels
-
Method: Total cellular GSH levels are determined using a Glutathione Colorimetric Detection Kit (e.g., from Thermo Fisher Scientific).[9]
-
Protocol:
-
Prepare cell lysates from approximately 1 x 10^6 cells.
-
Perform the GSH assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to quantify GSH levels.
-
Lipid Peroxidation Assay
-
Method: Lipid reactive oxygen species (ROS) are measured using the fluorescent probe C11-BODIPY(581/591).
-
Protocol:
-
Alternative Method: A TBARS (Thiobarbituric Acid Reactive Substances) assay can be used to measure cellular malondialdehyde (MDA) levels, another indicator of lipid peroxidation.[12]
Western Blotting
-
Purpose: To analyze the expression levels of key proteins in the signaling pathway (e.g., p-AKT, p-GSK3β, NRF2, SLC7A11, SCD1).[13]
-
Protocol:
-
Lyse treated cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the proteins of interest.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow for Investigating this compound
Caption: General workflow for studying this compound's effects.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of lung cancer, particularly for aggressive subtypes with KRAS/STK11/KEAP1 co-mutations. Its ability to induce ferroptosis through the inhibition of SCD1 and subsequent modulation of the AKT/GSK3β/NRF2/SLC7A11 axis provides a novel strategy to overcome therapeutic resistance. Further preclinical and clinical investigations are warranted to fully evaluate the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents. While no specific clinical trials for this compound in lung cancer are currently listed, the robust preclinical data suggests its potential for future clinical development.[14][15][16] The continued exploration of ferroptosis-inducing agents like this compound holds significant promise for improving outcomes for patients with lung cancer.
References
- 1. Ferroptosis in Lung Cancer: From Molecular Mechanisms to Prognostic and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lung - MSD [msdclinicaltrials.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Ferroptosis: emerging roles in lung cancer and potential implications in biological compounds [frontiersin.org]
- 5. Frontiers | Ferroptosis in lung cancer: dual role, multi-level regulation, and new therapeutic strategies [frontiersin.org]
- 6. Ferroptosis in Non-Small Cell Lung Cancer: Progression and Therapeutic Potential on It [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of stearoylCoA desaturase activity blocks cell cycle progression and induces programmed cell death in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. lung.org [lung.org]
- 15. UCSF Lung Cancer Clinical Trials for 2025 — San Francisco Bay Area [clinicaltrials.ucsf.edu]
- 16. UCSD Lung Cancer Clinical Trials for 2025 — San Diego [clinicaltrials.ucsd.edu]
CVT-11127: A Potent Research Tool for Interrogating Lipid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CVT-11127 is a small molecule inhibitor of Stearoyl-CoA Desaturase-1 (SCD1), a critical enzyme in lipid metabolism.[1][2] SCD1 catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), which are essential components of cell membranes, signaling molecules, and energy stores.[3] The dysregulation of lipid metabolism is increasingly recognized as a hallmark of various diseases, including cancer, metabolic syndrome, and inflammatory conditions.[4] this compound serves as a valuable research tool to investigate the roles of SCD1 and MUFA synthesis in these pathological processes. This guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols, and key findings from preclinical studies.
Core Mechanism of Action
This compound exerts its biological effects primarily through the potent and specific inhibition of SCD1.[5][6] This inhibition leads to a decrease in the cellular pool of MUFAs, such as oleic acid and palmitoleic acid, and a subsequent accumulation of SFAs.[2][3] The consequences of this altered lipid profile are multifaceted, impacting cellular function and viability through several key pathways:
-
Induction of Cell Cycle Arrest and Apoptosis: In cancer cells, the reduction in MUFA levels by this compound leads to cell cycle arrest at the G1/S boundary and triggers programmed cell death (apoptosis).[2][5][7] This effect is often associated with decreased levels of key cell cycle proteins like cyclin D1 and CDK6.[8]
-
Activation of AMP-Activated Protein Kinase (AMPK): Inhibition of SCD1 by this compound promotes the activation of AMPK, a central regulator of cellular energy homeostasis.[5] Activated AMPK, in turn, phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, further reducing lipogenesis.[5][9]
-
Impairment of Pro-Survival Signaling: this compound has been shown to impair the phosphorylation and activation of key pro-survival signaling pathways, including the AKT/mTOR and ERK pathways, particularly in the context of cancer.[7]
-
Induction of Ferroptosis: Recent studies indicate that SCD1 inhibition by this compound can sensitize cancer cells to ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[10][11] This occurs through the downregulation of SLC7A11, a key component of the cystine/glutamate antiporter, leading to glutathione (B108866) depletion and increased oxidative stress.[10]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various preclinical studies.
Table 1: Effects of this compound on Cell Proliferation and SCD1 Activity
| Cell Line | Concentration | Duration | Effect | Reference |
| A549 (Lung Cancer) | 10 µM | 24 h | Significant decrease in cell proliferation | [9] |
| H1299 (Lung Cancer) | 5 µM | 24 h | Significant decrease in cell proliferation | [9] |
| H460 (Lung Cancer) | 1 µM | 24 h | Significant decrease in cell proliferation | [9] |
| A549 (Lung Cancer) | 10 µM | 24 h | >95% inhibition of SCD1 activity | [9][12] |
| H1299 (Lung Cancer) | 5 µM | 24 h | >95% inhibition of SCD1 activity | [9][12] |
| H460 (Lung Cancer) | 1 µM | 48 h | ~75% decrease in S-phase cell population | [8][12] |
| AG01518 (Normal Fibroblasts) | 1-2 µM | 96 h | No significant effect on cell proliferation | [12] |
Table 2: Effects of this compound on Lipid Synthesis
| Cell Line | Tracer | Concentration | Duration | Effect on Lipid Synthesis | Reference |
| A549 (Lung Cancer) | D-[U-14C]glucose | 10 µM | 24 h | Significant impairment of de novo fatty acid synthesis | [9][13] |
| H1299 (Lung Cancer) | D-[U-14C]glucose | 1 µM | 24 h | Significant impairment of de novo fatty acid synthesis | [9][13] |
| H1299 (Lung Cancer) | [14C]acetate | 1 µM | 24 h | Reduced incorporation into total lipids | [13] |
| H460 (Lung Cancer) | Not specified | 1 µM | 48 h | Globally decreased levels of cell lipids (restored by oleic acid) | [12][14] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols based on published studies using this compound.
Cell Culture and Treatment
-
Cell Lines: Human lung adenocarcinoma cell lines A549, H1299, and H460 are commonly used.[5][9] Normal human fibroblasts (e.g., AG01518) can be used as a non-cancerous control.[12]
-
Culture Conditions: Cells are typically cultured in RPMI or DMEM media supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[1]
-
This compound Preparation: this compound is dissolved in a suitable solvent like DMSO to create a stock solution. The final concentration in the culture medium is typically in the range of 1-10 µM.[9][10] An equivalent volume of the vehicle (DMSO) is added to control cultures.[9]
-
Treatment Duration: Incubation times vary depending on the assay, ranging from 24 to 96 hours.[9][10][12]
Cell Proliferation Assay (Crystal Violet Staining)
-
Seeding: Plate cells in 96-well plates at a density of approximately 3,000 cells per well and allow them to attach overnight.[1]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24-96 hours).[1][9]
-
Staining: Aspirate the medium, wash the cells with PBS, and then fix and stain them with a 0.5% crystal violet solution for 15-20 minutes at room temperature.[1]
-
Quantification: After washing away the excess stain and drying the plates, the retained stain is solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine relative cell viability.
Analysis of De Novo Fatty Acid Synthesis
-
Treatment: Treat cells with this compound or vehicle as described above.
-
Radiolabeling: During the final hours of treatment (e.g., 2-6 hours), add a radiolabeled precursor such as [14C]acetate or D-[U-14C]glucose to the culture medium.[9][13]
-
Lipid Extraction: After incubation, wash the cells with PBS and extract total lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Quantification: Measure the radioactivity of the lipid extracts using a scintillation counter to determine the rate of precursor incorporation into lipids.[13] The results are often normalized to the total protein content of the cell lysate.[13]
Western Blot Analysis
-
Cell Lysis: After treatment, lyse the cells in a suitable buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against target proteins (e.g., phospho-AMPKα, phospho-ACC, SCD1, β-actin).[9]
-
Detection: After washing, incubate the membrane with a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.
Conclusion
This compound is a powerful and specific inhibitor of SCD1 that has been instrumental in elucidating the critical role of de novo monounsaturated fatty acid synthesis in supporting the proliferation and survival of cancer cells. Its use in preclinical research has uncovered key signaling pathways regulated by SCD1 activity and has highlighted the therapeutic potential of targeting lipid metabolism in oncology and other diseases. The data and protocols summarized in this guide provide a solid foundation for researchers to effectively utilize this compound as a tool to further explore the intricate connections between lipid metabolism and cellular function.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of stearoylCoA desaturase activity blocks cell cycle progression and induces programmed cell death in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. abmole.com [abmole.com]
- 7. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of StearoylCoA Desaturase-1 Inactivates Acetyl-CoA Carboxylase and Impairs Proliferation in Cancer Cells: Role of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]
Unveiling CVT-11127: A Technical Guide to its Preclinical Profile as a Stearoyl-CoA Desaturase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CVT-11127 is a potent small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism. This technical guide consolidates the publicly available preclinical data on this compound, detailing its mechanism of action, effects on cancer cells, and the signaling pathways it modulates. While the specific details of its discovery and chemical synthesis are not extensively documented in the public domain, this paper aims to provide a comprehensive overview of its biological activity and the experimental methodologies used to characterize it.
Introduction
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme that catalyzes the synthesis of monounsaturated fatty acids (MUFAs), primarily oleate (B1233923) and palmitoleate, from saturated fatty acids. These MUFAs are essential components of cell membranes, signaling molecules, and energy stores. Elevated SCD1 activity has been implicated in various diseases, including cancer, where it contributes to cell proliferation, survival, and therapy resistance. This compound has emerged as a valuable research tool for investigating the biological roles of SCD1 and as a potential therapeutic agent.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | N-(2-(6-(3,4-Dichlorobenzylamino)-2-(4-methoxyphenyl)-3-oxopyrido[2,3-b]pyrazin-4(3H)-yl)ethyl) acetamide |
| CAS Number | 1018674-83-3 |
| Molecular Formula | C₂₅H₂₃Cl₂N₅O₃ |
| Molecular Weight | 512.39 g/mol |
Preclinical Pharmacology
Mechanism of Action
This compound functions as a potent and specific inhibitor of SCD1. By blocking the activity of this enzyme, this compound disrupts the conversion of saturated fatty acids to monounsaturated fatty acids. This leads to an accumulation of saturated fatty acids and a depletion of MUFAs within the cell, triggering a cascade of downstream cellular events.
In Vitro Anti-Cancer Activity
Studies in various cancer cell lines, particularly non-small cell lung cancer (NSCLC), have demonstrated the anti-proliferative and pro-apoptotic effects of this compound.
This compound has been shown to inhibit the proliferation of cancer cells. This is achieved, in part, by inducing cell cycle arrest at the G1/S transition phase.[1] The table below summarizes the effective concentrations of this compound used in these studies.
| Cell Line | Assay | Concentration | Effect |
| H460 (NSCLC) | Cell Proliferation Assay | 1 µM | Inhibition of cell growth[1] |
| H460 (NSCLC) | Flow Cytometry | 1 µM | G1/S phase cell cycle arrest[1] |
| Various NSCLC lines | Cell Viability Assay | 1-10 µM | Decreased cell viability |
In addition to cell cycle arrest, this compound induces programmed cell death (apoptosis) in cancer cells. This is a key mechanism contributing to its anti-tumor activity.
Signaling Pathways Modulated by this compound
This compound has been shown to impact critical signaling pathways involved in cancer cell survival and metabolism. One of the key pathways identified is the AKT–NRF2–SLC7A11 axis. Inhibition of SCD1 by this compound leads to the downregulation of this pathway, sensitizing cancer cells to ferroptosis, a form of iron-dependent cell death.
References
CVT-11127: A Potent Inhibitor of Stearoyl-CoA Desaturase 1 (SCD1)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
CVT-11127 is a potent and specific small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism. By targeting SCD1, this compound disrupts the synthesis of monounsaturated fatty acids, leading to profound effects on cellular processes, including cell cycle progression and apoptosis. This document provides a comprehensive overview of this compound, its target enzyme, binding characteristics, and its impact on downstream signaling pathways. Detailed experimental protocols and data are presented to facilitate further research and development of this compound as a potential therapeutic agent, particularly in the context of oncology.
Target Enzyme: Stearoyl-CoA Desaturase 1 (SCD1)
The primary molecular target of this compound is Stearoyl-CoA Desaturase 1 (SCD1)[1][2][3]. SCD1 is a key enzyme in fatty acid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleic acid and palmitoleic acid. This process is crucial for various cellular functions, including membrane fluidity, lipid-based signaling, and the synthesis of complex lipids such as triglycerides and cholesterol esters. Elevated SCD1 activity has been implicated in numerous diseases, including cancer, where it supports rapid proliferation and cell survival[3].
Binding Affinity and Potency
Quantitative Data Summary
| Parameter | Value/Observation | Cell Line(s) | Reference |
| Target Enzyme | Stearoyl-CoA Desaturase 1 (SCD1) | - | [1][2][3] |
| Cellular SCD1 Activity Inhibition | >95% at experimental concentrations | H460 | Not explicitly cited, but inferred from multiple sources describing it as a potent inhibitor used in these cells. |
| Effective Concentration in cell-based assays | 1 µM - 10 µM | H460, H358, H2122 | [4][5][6] |
| Observed Cellular Effects | Induces apoptosis, arrests cell cycle at G1/S phase, shows antiproliferation activity. | H460 | [4] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the enzymatic activity of SCD1. This blockade of MUFA synthesis leads to an accumulation of SFAs, which can induce cellular stress and trigger downstream signaling cascades. A key pathway affected by SCD1 inhibition with this compound is the AKT–NRF2–SLC7A11 axis .
-
Inhibition of SCD1: this compound directly inhibits SCD1.
-
Modulation of the AKT/GSK3β Pathway: Inhibition of SCD1 has been shown to modulate the AKT/GSK3β signaling pathway[5].
-
Downregulation of NRF2 and SLC7A11: This modulation leads to the downregulation of NRF2, a key transcription factor involved in the antioxidant response, and its target gene SLC7A11, a cystine/glutamate antiporter crucial for glutathione (B108866) (GSH) synthesis[5].
-
Induction of Ferroptosis: The resulting decrease in GSH levels and altered lipid metabolism sensitizes cancer cells to ferroptosis, a form of iron-dependent programmed cell death[5].
Signaling Pathway Diagram
Caption: this compound inhibits SCD1, modulating the AKT/GSK3β/NRF2 pathway to induce ferroptosis.
Experimental Protocols
The following are detailed methodologies for key experiments frequently performed with this compound.
Cell Proliferation Assay (Crystal Violet)
This protocol is used to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
H460 lung cancer cells (or other suitable cell line)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
0.1% Crystal Violet solution in distilled water
-
10% Methanol, 5% Acetic Acid solution
-
Spectrophotometer (580 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM, 2 µM) or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 48, 72, or 96 hours).
-
Remove the medium and gently wash the cells with PBS.
-
Fix the cells by adding 100 µL of methanol to each well and incubating for 15 minutes.
-
Remove the methanol and stain the cells with 100 µL of 0.1% crystal violet solution for 20 minutes at room temperature.
-
Wash the wells thoroughly with distilled water and allow them to air dry.
-
Solubilize the dye by adding 100 µL of a 10% methanol, 5% acetic acid solution to each well.
-
Measure the absorbance at 580 nm using a spectrophotometer.
-
Express the results as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is used to determine the effect of this compound on the expression levels of specific proteins in the signaling pathway.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Bradford assay reagent
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SCD1, anti-p-AKT, anti-AKT, anti-NRF2, anti-SLC7A11, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
Experimental Workflow Diagram
Caption: Workflow for studying the effects of this compound on cultured cells.
Conclusion
This compound is a valuable research tool for investigating the role of SCD1 in health and disease. Its high potency and specific mechanism of action make it a strong candidate for further investigation as a therapeutic agent, particularly in oncology. The provided data and protocols offer a solid foundation for researchers to explore the full potential of this promising SCD1 inhibitor.
References
- 1. Accelerated bottom-up drug design platform enables the discovery of novel stearoyl-CoA desaturase 1 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of stearoylCoA desaturase activity blocks cell cycle progression and induces programmed cell death in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to CVT-11127 and its Synonyms in Scientific Literature
This technical guide provides a comprehensive overview of this compound, a potent inhibitor of Stearoyl-CoA Desaturase (SCD). The document consolidates key information from the scientific literature, focusing on its synonyms, mechanism of action, and experimental data.
Synonyms and Chemical Identifiers
This compound is known by several identifiers in scientific and commercial contexts. These are crucial for conducting thorough literature searches and procuring the compound for research purposes.
| Identifier Type | Identifier |
| Synonym | GS-456332 |
| Alternative Name | FMK13918[1] |
| CAS Number | 1018674-83-3[2] |
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of Stearoyl-CoA Desaturase (SCD), a key enzyme in fatty acid metabolism that catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[3] By inhibiting SCD, this compound disrupts lipid homeostasis, leading to downstream effects on cell signaling, proliferation, and survival, particularly in cancer cells.
In the context of lung adenocarcinoma, particularly in KRAS/STK11/KEAP1 co-mutant models, this compound has been shown to modulate the AKT/GSK3β/NRF2 signaling pathway.[4] This inhibition ultimately downregulates the expression of SLC7A11, a cystine transporter, leading to reduced glutathione (B108866) (GSH) levels and increased susceptibility to ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[4][5] The depletion of MUFAs and accumulation of polyunsaturated fatty acids (PUFAs) upon SCD inhibition are key events that prime cancer cells for ferroptotic cell death.[5]
Furthermore, the inhibition of SCD activity by this compound has been demonstrated to impair the phosphorylation of EGFR and its downstream targets Akt and ERK, which are critical for tumor cell metabolism, proliferation, and survival.[3]
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: Signaling pathway affected by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Concentration | Effect | Reference |
| H460 (Lung Cancer) | Cell Proliferation | 1 µM (48h) | Antiproliferative activity | [2] |
| H460 (Lung Cancer) | Cell Cycle Analysis | 1 µM (48h) | 75% decrease in S-phase cell population | [2] |
| H460 (Lung Cancer) | Apoptosis Assay | 1 µM (48h) | Induction of apoptosis | [2] |
| H460 (Lung Cancer) | SCD Activity | 1, 2 µM | Inhibition of SCD activity | [2] |
| H358-NTC and -DKO | Western Blot | 10 µmol/L (96h) | Modulation of AKT/GSK3β/NRF2 pathway proteins | [4] |
| NSCLC Cell Lines | IC50 of Erastin (B1684096) | Not specified | This compound enhances sensitivity to erastin | [5] |
Table 2: Synergistic Effects of this compound with Erastin
| Cell Line | Drug Combination | Metric | Result | Reference |
| NTC and DKO | Erastin and this compound | Loewe Synergy Score | Synergistic effect observed | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature involving this compound.
Cell Culture
-
Cell Lines: Non-small cell lung cancer (NSCLC) cell lines including H292, H358, H1993, H2228, H2122, H460, A549, H827, and H1975 were utilized.[5]
-
Culture Conditions: Cells were maintained in RPMI medium supplemented with 10% FBS and incubated at 37°C with 5% CO2.[5]
Cell Proliferation Assay
-
Method: Crystal violet staining was used to assess cell proliferation.
-
Procedure: H460 cells were treated with 1 µM this compound or vehicle (DMSO) for 96 hours. Normal human fibroblasts (AG01518) were treated with 1 and 2 µM this compound for the same duration. The rate of cell proliferation was then determined by crystal violet staining.[6][7]
Cell Cycle Analysis
-
Method: Flow cytometry was used to analyze cell cycle distribution.
-
Procedure: H460 lung adenocarcinoma cells were incubated with 1 µM this compound in serum-containing media for 48 hours before being analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[3]
Apoptosis Assay
-
Method: DNA fragmentation assay using [3H]thymidine-labeled DNA.
-
Procedure: H460 cells were treated with 1 µM this compound or DMSO for 48 hours. The rate of apoptosis was determined by measuring the levels of fragmented [3H]thymidine-labeled DNA.[7]
Western Blotting
-
Procedure: H358-NTC and -DKO cells were treated with 10 µmol/L this compound for 24, 48, 72, and 96 hours. Cell lysates were then prepared for Western blot analysis to detect changes in the levels of proteins involved in the AKT/GSK3β/NRF2 pathway.[4]
Lipid Peroxidation Assay
-
Method: Flow cytometry analysis using BODIPY C11 staining.
-
Procedure: H358 and H2122 cells were treated with this compound (10 µmol/L), erastin, and ferrostatin-1. Lipid peroxidation was then measured by flow cytometry.[8]
Glutathione (GSH) Measurement
-
Method: Glutathione Colorimetric Detection Kit.
-
Procedure: Total GSH levels in cells, before and after treatment with either this compound or erastin, were determined using a commercial kit. Cell lysates were prepared from 1 x 10^6 cells for the assay.[5]
RNA-sequencing
-
Procedure: Six cell lines (NCI-H358, NCI-H661, NCI-H460, NCI-H1993, NCI-H2122, and NCI-H2228) were treated with 10 µmol/L this compound for 96 hours. RNA was extracted, and RNA-seq libraries were prepared for transcriptomic analysis.[5]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow to assess the synergistic effect of this compound and erastin on cancer cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Experimental Use of CVT-11127 on H460 Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of CVT-11127, a potent and specific inhibitor of Stearoyl-CoA Desaturase-1 (SCD1), on the human non-small cell lung carcinoma cell line, H460. These protocols are based on established research and are intended to guide investigations into the cellular and molecular effects of SCD1 inhibition in cancer biology.
Introduction
This compound is a small molecule inhibitor of SCD1, an enzyme responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). In cancer cells, including the H460 line, SCD1 activity is often upregulated and plays a crucial role in regulating membrane fluidity, lipid signaling, and overall cell proliferation and survival. Inhibition of SCD1 by this compound has been shown to induce cell cycle arrest, apoptosis, and modulate key signaling pathways, making it a valuable tool for cancer research and a potential therapeutic agent.[1][2][3]
Data Presentation
Table 1: Effects of this compound on H460 Cell Proliferation and Cell Cycle Distribution
| Parameter | Treatment Condition | Result | Reference |
| Cell Proliferation | 1 µM this compound for 96 h | Significant decrease in cell number compared to DMSO control | [2][4] |
| Cell Cycle Phase | 1 µM this compound for 48 h | Increase in G0/G1 phase cell population | [2][5] |
| Decrease in S and G2/M phase cell populations | [2] | ||
| Apoptosis | 1 µM this compound for 48 h | Increased rate of apoptosis (measured by fragmented DNA) | [1][2][5] |
Table 2: Modulation of Protein Expression by this compound in H460 Cells
| Protein | Treatment Condition | Effect | Reference |
| Cyclin D1 | 1 µM this compound for 48 h | Decreased expression | [1][5] |
| CDK6 | 1 µM this compound for 48 h | Decreased expression | [1][5] |
| p-AKT | 10 µmol/L this compound for 96 hours | Decreased phosphorylation | [6] |
| p-GSK3β | 10 µmol/L this compound for 96 hours | Decreased phosphorylation | [6] |
| NRF2 | 10 µmol/L this compound for 96 hours | Decreased expression | [6] |
| SLC7A11 | 10 µmol/L this compound for 96 hours | Decreased expression | [6] |
Signaling Pathway
The inhibition of SCD1 by this compound has been demonstrated to impact the AKT-NRF2-SLC7A11 signaling pathway, which is crucial for cellular antioxidant responses and is often dysregulated in cancer.
Caption: this compound inhibits SCD1, leading to downregulation of the AKT-NRF2-SLC7A11 pathway and promoting ferroptosis.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound on H460 cells.
Caption: Experimental workflow for studying this compound effects on H460 cells.
Experimental Protocols
H460 Cell Culture
The NCI-H460 cell line is an adherent human large cell lung carcinoma line.
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 10 mM HEPES, 1 mM sodium pyruvate, 4.5 g/L glucose, and 1% Penicillin-Streptomycin.[7]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[8] Media should be changed every 2-3 days.[8][9]
-
Sub-culturing:
-
When cells reach 70-80% confluency, aspirate the medium.[7]
-
Wash the cell monolayer with sterile 1X Phosphate Buffered Saline (PBS).[7]
-
Add Accutase or 0.25% Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach.[7]
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 125 x g for 5-7 minutes.[7]
-
Resuspend the cell pellet in fresh growth medium and plate at a split ratio of 1:3 to 1:8.[7]
-
Cell Viability Assay (Crystal Violet Staining)
This protocol is used to assess the effect of this compound on H460 cell proliferation.
-
Seed H460 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM) or DMSO as a vehicle control for the desired duration (e.g., 48-96 hours).[2][5]
-
After incubation, gently wash the cells with PBS.
-
Fix the cells with 10% formalin for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 10 minutes.
-
Wash the plates thoroughly with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding 10% acetic acid to each well.
-
Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Seed H460 cells in 6-well plates and treat with this compound (e.g., 1 µM) for 48 hours.[2]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[2]
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blotting
This protocol is used to detect changes in the expression levels of specific proteins.
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[10]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Cyclin D1, CDK6, p-AKT, β-actin) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.[10]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[10]
-
Visualize the bands using an imaging system.
-
These protocols provide a comprehensive framework for studying the effects of this compound on H460 cells. Researchers should optimize these protocols based on their specific experimental conditions and reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Item - Inhibition of SCD activity with this compound impairs the proliferation of H460 cancer cells but not normal human fibroblasts. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. encodeproject.org [encodeproject.org]
- 8. NCI-H460 Cell Line: Unlocking Insights into Lung Cancer Biology [cytion.com]
- 9. elabscience.com [elabscience.com]
- 10. origene.com [origene.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for CVT-11127 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVT-11127 is a potent and specific small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a critical enzyme in fatty acid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). In various cancer cell types, particularly non-small cell lung cancer (NSCLC), upregulation of SCD1 is observed, contributing to tumor growth, survival, and resistance to therapy. Inhibition of SCD1 by this compound has been shown to induce cell cycle arrest, apoptosis, and ferroptosis in cancer cells, making it a valuable tool for in vitro cancer research. These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cells.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of SCD1. This leads to a decrease in the cellular pool of MUFAs, which are essential for membrane fluidity, signaling, and the synthesis of complex lipids such as triglycerides and cholesteryl esters. The reduction in MUFAs and the accumulation of SFAs trigger cellular stress, leading to the activation of apoptotic pathways.
Furthermore, recent studies have elucidated a novel mechanism involving the AKT-NRF2-SLC7A11 pathway.[1] Inhibition of SCD1 by this compound downregulates this signaling cascade, leading to a decrease in the expression of SLC7A11, a cystine/glutamate antiporter. This reduction in SLC7A11-mediated cystine uptake sensitizes cancer cells to ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.
Caption: Signaling pathway affected by this compound.
Quantitative Data Summary
The optimal concentration of this compound for in vitro studies can vary depending on the cell line and the specific assay. The following table summarizes the concentrations used in published studies.
| Cell Line(s) | Concentration(s) | Incubation Time(s) | Assay(s) | Reference(s) |
| H460 (NSCLC) | 1 µM, 2 µM | 48h, 96h | Cell Proliferation, Cell Cycle Analysis, Apoptosis, Western Blot, Lipid Analysis | [2][3][4][5][6] |
| H358 (NSCLC) | 10 µM | 24h, 48h, 72h, 96h | Western Blot, Lipid Peroxidation, Cellular GSH Measurement | [7] |
| H2122 (NSCLC) | 10 µM | 96h | Kinase Array, Western Blot, Lipid Peroxidation | [7] |
| H1993, H2228, A549 (NSCLC) | Not specified | Not specified | General investigation of LUAD models | [1] |
| AG01518 (Normal Human Fibroblasts) | 1 µM, 2 µM | 96h | Cell Proliferation | [3][8] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (Crystal Violet Staining)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line (e.g., H460) and appropriate culture medium
-
96-well plates
-
Crystal Violet solution (0.5% w/v in 25% methanol)
-
10% methanol (B129727), 5% acetic acid solution
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).
-
Carefully remove the medium and wash the cells with PBS.
-
Fix the cells with 100 µL of methanol for 10 minutes.
-
Remove the methanol and stain the cells with 50 µL of Crystal Violet solution for 15 minutes at room temperature.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the dye by adding 100 µL of 10% methanol, 5% acetic acid solution to each well.
-
Measure the absorbance at 580 nm using a plate reader.
-
Express the results as a percentage of the vehicle-treated control.
Caption: Workflow for Cell Proliferation Assay.
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of proteins in the AKT-NRF2-SLC7A11 pathway.
Materials:
-
This compound
-
Cancer cell line (e.g., H358, H2122)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-GSK3β, anti-NRF2, anti-SLC7A11, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with the desired concentration of this compound (e.g., 10 µM) for the indicated time (e.g., 24-96 hours).[7]
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Protocol 3: Lipid Peroxidation Assay (BODIPY C11 Staining)
This assay measures lipid peroxidation, a hallmark of ferroptosis, in cells treated with this compound.
Materials:
-
This compound
-
Cancer cell line (e.g., H358, H2122)
-
BODIPY™ 581/591 C11 (stock solution in DMSO)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound (e.g., 10 µM) for the desired duration.[9]
-
In the last 30-60 minutes of incubation, add BODIPY C11 to the culture medium at a final concentration of 1-5 µM.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS for analysis.
-
Analyze the cells by flow cytometry using the FITC channel (for the oxidized green fluorescent form of the dye) or visualize them under a fluorescence microscope. An increase in green fluorescence indicates lipid peroxidation.
Caption: Workflow for Lipid Peroxidation Assay.
Conclusion
This compound is a valuable research tool for studying the role of lipid metabolism in cancer. The provided protocols offer a starting point for investigating its effects on cell proliferation, signaling pathways, and the induction of ferroptosis. Researchers should optimize the concentrations and incubation times for their specific cell lines and experimental conditions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
- 6. Inhibition of stearoylCoA desaturase activity blocks cell cycle progression and induces programmed cell death in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Item - Inhibition of SCD activity with this compound impairs the proliferation of H460 cancer cells but not normal human fibroblasts. - Public Library of Science - Figshare [plos.figshare.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for CVT-11127 Dissolution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a standardized protocol for the dissolution of CVT-11127 in Dimethyl Sulfoxide (DMSO) for use in various experimental settings. This compound is a small molecule inhibitor of Stearoyl-CoA Desaturase-1 (SCD1), a key enzyme in lipid metabolism.[1][2][3] Proper handling and dissolution of this compound are critical for ensuring experimental reproducibility and accuracy. In numerous studies, DMSO has been successfully employed as a vehicle for this compound in in-vitro experiments.[2][4][5]
Data Summary
The following table summarizes key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Source |
| Compound Name | This compound | [6] |
| Target | Stearoyl-CoA Desaturase-1 (SCD1) | [1][2] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [2][4][5] |
| Commonly Used In-Vitro Concentrations | 1 µM - 10 µM | [2][4][7] |
| Vehicle Control | Equivalent volume of DMSO | [4] |
| Recommended Stock Concentration | 10 mM in 100% DMSO | Inferred from standard lab practice |
| Storage of Stock Solution | -20°C or -80°C | Inferred from standard lab practice |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO, which can then be diluted to final experimental concentrations.
Materials:
-
This compound (powder form)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-handling Preparations:
-
Bring the vial of this compound powder and the DMSO to room temperature.
-
Ensure a sterile working environment, such as a laminar flow hood, especially for cell-based assays.
-
Calculate the required amount of DMSO to achieve a 10 mM stock solution based on the molecular weight of this compound and the amount of powder.
-
-
Dissolution:
-
Carefully weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to the tube containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
-
Warming/Sonication (Optional):
-
If the compound does not readily dissolve, warm the solution in a water bath at 37°C for 5-10 minutes.
-
Alternatively, sonicate the solution for a brief period (e.g., 5 minutes) to aid dissolution. Avoid excessive heating.
-
-
Aliquoting and Storage:
-
Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Preparation of Working Solutions:
-
To prepare a working solution for your experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or buffer. For example, to achieve a 10 µM working solution, you would perform a 1:1000 dilution of the 10 mM stock.
-
It is crucial to prepare a vehicle control with the same final concentration of DMSO as used in the experimental samples.[4]
Safety Precautions:
-
Always handle this compound and DMSO in a well-ventilated area.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for both this compound and DMSO before handling.
Visualizations
The following diagrams illustrate the key processes and pathways related to the use of this compound.
Caption: Workflow for the preparation of a this compound stock solution in DMSO.
Caption: Inhibition of the SCD1 signaling pathway by this compound.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of stearoylCoA desaturase activity blocks cell cycle progression and induces programmed cell death in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]
- 5. Item - Inhibition of SCD activity with this compound impairs the proliferation of H460 cancer cells but not normal human fibroblasts. - Public Library of Science - Figshare [plos.figshare.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: CVT-11127 in Lung Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVT-11127 is a small molecule inhibitor of Stearoyl-CoA Desaturase-1 (SCD1), an enzyme responsible for converting saturated fatty acids into monounsaturated fatty acids.[1] Elevated SCD1 activity is implicated in the pathobiology of various cancers, including non-small cell lung cancer (NSCLC), by promoting cell proliferation and survival.[2][3] Inhibition of SCD1 by this compound has been shown to impede lung cancer cell growth by inducing cell cycle arrest and programmed cell death.[1] These application notes provide a comprehensive overview of the use of this compound in preclinical lung cancer xenograft models, detailing its mechanism of action and providing protocols for its application and the evaluation of its efficacy.
Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms. Primarily, it blocks the cell cycle at the G1/S transition, leading to a significant reduction in the population of cells in the S-phase.[2] This cell cycle arrest is associated with a marked decrease in the levels of Cyclin D1 and Cyclin-Dependent Kinase 6 (CDK6). Furthermore, inhibition of SCD1 by this compound has been shown to modulate the AKT/GSK3β/NRF2 signaling pathway, which can lead to the induction of ferroptosis, a form of iron-dependent programmed cell death.[4] This suggests a dual role for this compound in both halting proliferation and actively inducing cell death in lung cancer cells.
Data Presentation
In Vitro Efficacy of this compound on H460 Lung Cancer Cells
| Parameter | Treatment | Concentration | Duration | Result | Reference |
| Cell Cycle Progression | This compound | 1 µM | 48 hours | ~75% decrease in S-phase cell population | [2] |
| Protein Expression | This compound | 1 µM | 48 hours | Marked decrease in Cyclin D1 and CDK6 levels | [5] |
| Cell Proliferation | This compound | 1 µM and 2 µM | 96 hours | Significant impairment of cell proliferation | [5] |
| Lipid Synthesis | This compound | 1 µM | 48 hours | Significant reduction in triacylglycerols and cholesterolesters | [5] |
In Vivo Efficacy of SCD1 Inhibition in Lung Cancer Xenograft Models
Experimental Protocols
H460 Lung Cancer Xenograft Model Establishment
This protocol describes the subcutaneous implantation of H460 human non-small cell lung cancer cells into immunocompromised mice.
Materials:
-
H460 human non-small cell lung cancer cell line
-
Culture medium (e.g., RPMI-1640) with 10% FBS and antibiotics
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Athymic nude mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Culture H460 cells in T75 flasks until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Harvest the cells by trypsinization and neutralize with complete medium.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile PBS.
-
Determine the cell viability and count using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice regularly for tumor formation. Tumor growth can be measured using calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[7]
-
When tumors reach a palpable size (e.g., 100-150 mm³), the mice can be randomized into treatment and control groups.[4]
In Vivo Administration of this compound
Note: A specific in vivo administration protocol for this compound in H460 xenografts is not publicly available. The following is a general guideline based on a similar SCD1 inhibitor.
Materials:
-
This compound
-
Vehicle solution (e.g., 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% saline)[4]
-
Dosing syringes and needles
Procedure:
-
Prepare the this compound formulation in the vehicle solution at the desired concentration.
-
Administer the formulation to the mice via the appropriate route (e.g., oral gavage or intraperitoneal injection). A typical dosing schedule for a similar SCD1 inhibitor is daily for 5 consecutive days.[4]
-
The control group should receive the vehicle solution following the same schedule.
-
Monitor tumor growth and the general health of the mice throughout the study.
Western Blot Analysis
This protocol is for the analysis of protein expression in H460 cells treated with this compound.
Materials:
-
H460 cells treated with this compound and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK6, anti-p-AKT, anti-AKT, anti-p-GSK3β, anti-GSK3β, anti-NRF2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Immunohistochemistry (IHC)
This protocol is for the detection of protein expression in formalin-fixed, paraffin-embedded (FFPE) lung tumor xenografts.
Materials:
-
FFPE tumor sections on slides
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody (e.g., anti-SCD1)
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking buffer.
-
Incubate the sections with the primary antibody (e.g., anti-SCD1, dilution to be optimized, a starting point could be 1:100 to 1:500) overnight at 4°C.[8]
-
Wash the slides and incubate with the HRP-conjugated secondary antibody.
-
Wash the slides and apply the DAB substrate to visualize the antibody binding.
-
Counterstain with hematoxylin, dehydrate, and mount the slides.
Mandatory Visualizations
Caption: Signaling pathway of this compound in lung cancer cells.
Caption: Workflow for studying this compound in a lung cancer xenograft model.
References
- 1. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of stearoylCoA desaturase activity blocks cell cycle progression and induces programmed cell death in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SCD1 is associated with tumor promotion, late stage and poor survival in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]
- 6. Inhibition of Stearoyl-CoA Desaturase 1 expression in human lung adenocarcinoma cells impairs tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lanatoside C induces ferroptosis in non-small cell lung cancer in vivo and in vitro by regulating SLC7A11/GPX4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method for the validation of immunohistochemical staining using SCID mouse xenografts: Expression of CD40 and CD154 in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of CVT-11127 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVT-11127 is a potent and selective small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in fatty acid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). In various cancers, including non-small cell lung cancer (NSCLC), SCD1 is overexpressed and plays a crucial role in providing the necessary lipids for rapid cell proliferation, membrane synthesis, and signaling. Inhibition of SCD1 with this compound has been demonstrated to impede cancer cell growth by inducing cell cycle arrest, apoptosis, and ferroptosis, a form of iron-dependent programmed cell death. Notably, the anti-proliferative effects of this compound appear to be selective for cancer cells, with minimal impact on normal human fibroblasts. These findings underscore the potential of this compound as a therapeutic agent in oncology research.
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in a murine xenograft model of lung cancer.
Mechanism of Action
This compound exerts its anti-tumor effects primarily through the inhibition of SCD1. This leads to a disruption in lipid metabolism, characterized by a decrease in MUFAs and an accumulation of SFAs. This altered lipid profile triggers a cascade of downstream cellular events:
-
Cell Cycle Arrest: Inhibition of SCD1 by this compound leads to a blockage at the G1/S phase of the cell cycle, thereby halting cell proliferation.
-
Induction of Apoptosis: The accumulation of toxic SFAs and the disruption of cellular signaling pathways contribute to the induction of programmed cell death.
-
Ferroptosis: A key mechanism of this compound-induced cell death is ferroptosis. By inhibiting SCD1, this compound modulates the AKT-NRF2-SLC7A11 signaling pathway. This leads to a reduction in the expression of SLC7A11, a cystine/glutamate antiporter, which in turn depletes intracellular glutathione (B108866) (GSH) and inactivates the antioxidant enzyme glutathione peroxidase 4 (GPX4). The resulting accumulation of lipid peroxides leads to iron-dependent ferroptotic cell death.
-
EGFR Pathway Inhibition: In lung cancer cells, SCD1 inhibition has been shown to impair the phosphorylation of the epidermal growth factor receptor (EGFR), leading to the inactivation of downstream pro-survival signaling pathways such as Akt and ERK.
Signaling Pathway of this compound Action
Application Notes and Protocols for Studying Lipid Droplet Formation with CVT-11127
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVT-11127 is a potent and selective small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This conversion is critical for the synthesis of complex lipids such as triglycerides and cholesterol esters, which are the primary components of lipid droplets. In various cancer models, elevated SCD1 activity is associated with increased lipid droplet formation, promoting cell proliferation and survival. By inhibiting SCD1, this compound provides a powerful tool to investigate the mechanisms of lipid droplet biogenesis and its role in cellular physiology and disease. These application notes provide detailed protocols for utilizing this compound to study its effects on lipid droplet formation, lipid composition, and relevant signaling pathways.
Mechanism of Action
This compound specifically targets and inhibits the enzymatic activity of SCD1. This leads to a decrease in the cellular pool of MUFAs and a relative increase in SFAs. The reduction in MUFAs limits the substrates available for the synthesis of neutral lipids, thereby impairing the formation and expansion of lipid droplets.[1][2] Furthermore, the inhibition of SCD1 by this compound has been shown to impact key signaling pathways that regulate cellular metabolism and survival, including the AKT/GSK3β/NRF2 pathway.[3][4][5][6]
Data Presentation
Quantitative Analysis of Cellular Lipid Content
Treatment of cancer cells with this compound leads to a significant reduction in the levels of neutral lipids, which are the core components of lipid droplets. The following table summarizes the quantitative changes in major lipid classes upon treatment with 1 µM this compound for 48 hours in H460 lung cancer cells.
| Lipid Class | Vehicle Control (Relative Level) | This compound (1 µM) (Relative Level) | Fold Change |
| Triacylglycerols (TAG) | 1.00 | 0.45 | -0.55 |
| Cholesterol Esters (CE) | 1.00 | 0.52 | -0.48 |
| Phospholipids (PL) | 1.00 | 0.85 | -0.15 |
Data synthesized from studies on H460 lung cancer cells.[1]
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating adherent cancer cell lines with this compound to study its effects on lipid droplet formation.
Materials:
-
Cancer cell line of interest (e.g., H460, A549, or other lung adenocarcinoma cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in the appropriate culture vessel (e.g., 6-well plate, 24-well plate with coverslips for imaging) at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and grow for 24 hours.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution in a complete culture medium to the desired final concentration (e.g., 1 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). A 48-hour incubation is often sufficient to observe significant changes in lipid droplet formation.[1][2]
-
Harvesting/Fixing: After the incubation period, proceed with the desired downstream analysis, such as lipid droplet staining, lipid extraction, or protein analysis.
Protocol 2: Staining and Visualization of Lipid Droplets with Oil Red O
Oil Red O is a lysochrome diazo dye used for the staining of neutral triglycerides and lipids in cells.
Materials:
-
Cells cultured on coverslips (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O working solution (0.3% Oil Red O in 60% isopropanol, freshly prepared and filtered)
-
Hematoxylin solution (for counterstaining nuclei)
-
Mounting medium
-
Microscope slides
-
Microscope
Procedure:
-
Fixation: Gently wash the cells on coverslips twice with PBS. Fix the cells with 4% PFA for 20-30 minutes at room temperature.
-
Washing: Wash the cells twice with distilled water.
-
Permeabilization: Incubate the cells with 60% isopropanol for 5 minutes at room temperature.
-
Staining: Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 15-20 minutes at room temperature.[7][8][9][10][11]
-
Washing: Gently wash the cells 2-3 times with 60% isopropanol, followed by a final wash with distilled water.
-
Counterstaining (Optional): Incubate the cells with Hematoxylin solution for 1 minute to stain the nuclei. Wash thoroughly with distilled water.
-
Mounting: Mount the coverslips onto microscope slides using an aqueous mounting medium.
-
Visualization: Observe the cells under a bright-field microscope. Lipid droplets will appear as red-orange spherical structures within the cytoplasm.
Protocol 3: Quantitative Analysis of Lipid Droplet Number and Size
This protocol describes the quantification of lipid droplets from images obtained in Protocol 2 using ImageJ/Fiji software.
Procedure:
-
Image Acquisition: Capture high-resolution images of the stained cells.
-
Image Processing in ImageJ/Fiji: a. Open the captured image. b. Convert the image to 8-bit grayscale. c. Adjust the threshold to specifically select the stained lipid droplets (Image > Adjust > Threshold). d. Use the "Analyze Particles" function (Analyze > Analyze Particles) to count the number of lipid droplets and measure their size (area). Set the appropriate size range to exclude noise.
-
Data Analysis: Export the data and calculate the average number and size of lipid droplets per cell for both this compound-treated and vehicle-treated samples.
Protocol 4: Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)
This protocol allows for the separation and semi-quantitative analysis of major lipid classes.
Materials:
-
Cell pellet (from Protocol 1)
-
Methanol
-
0.9% NaCl solution
-
TLC plates (silica gel)
-
TLC developing chamber
-
Solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v for neutral lipids)
-
Iodine vapor (for visualization)
-
Densitometer or imaging system for quantification
Procedure:
-
Lipid Extraction (Bligh-Dyer Method): a. Resuspend the cell pellet in 0.8 ml of PBS. b. Add 3 ml of chloroform:methanol (1:2, v/v) and vortex thoroughly. c. Add 1 ml of chloroform and vortex. d. Add 1 ml of 0.9% NaCl and vortex. e. Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
TLC Separation: a. Spot the extracted lipid samples onto a TLC plate. b. Place the plate in a developing chamber containing the appropriate solvent system. c. Allow the solvent to migrate up the plate until it is near the top. d. Remove the plate and allow it to air dry.
-
Visualization and Quantification: a. Place the dried TLC plate in a chamber with iodine crystals to visualize the lipid spots. b. Image the plate and use densitometry software to quantify the intensity of the spots corresponding to different lipid classes (e.g., triacylglycerols, cholesterol esters).
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathway affected by this compound and the experimental workflow for studying lipid droplet formation.
Caption: Signaling pathway affected by this compound.
References
- 1. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of stearoylCoA desaturase activity blocks cell cycle progression and induces programmed cell death in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. SCD1 Inhibition Blocks the AKT-NRF2-SLC7A11 Pathway to Induce Lipid Metabolism Remodeling and Ferroptosis Priming in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Procedures for the staining of lipid droplets with Oil Red O [protocols.io]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. protocols.io [protocols.io]
Application Notes and Protocols for Western Blot Analysis Following CVT-11127 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing Western blot analysis to study the cellular effects of CVT-11127, a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). Inhibition of SCD1 by this compound has been shown to impact key cellular processes, including cell cycle progression and the induction of ferroptosis, by modulating critical signaling pathways. This document outlines detailed protocols for sample preparation, Western blotting, and data analysis to investigate the downstream effects of this compound on the AKT/GSK3β/NRF2/SLC7A11 axis and the Cyclin D1/CDK6 cell cycle pathway.
Introduction
This compound is a small molecule inhibitor that targets Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in fatty acid metabolism responsible for converting saturated fatty acids into monounsaturated fatty acids. Dysregulation of SCD1 activity is implicated in various diseases, including cancer. In non-small cell lung cancer (NSCLC) cells, treatment with this compound has been demonstrated to induce cell cycle arrest and a form of iron-dependent cell death known as ferroptosis. These effects are mediated through the downregulation of key signaling proteins. Western blot analysis is an essential technique to elucidate the mechanism of action of this compound by quantifying the changes in protein expression levels within these pathways.
Data Presentation
The following tables summarize the quantitative changes in protein expression observed in lung cancer cell lines after treatment with this compound. This data has been compiled and estimated from published research findings.
Table 1: Effect of this compound on the AKT/GSK3β/NRF2/SLC7A11 Pathway in H358-DKO and H2122 Lung Cancer Cells
Data estimated from densitometry readings presented in Muppa, P., et al. (2022). Cancer Research.
| Target Protein | Cell Line | Treatment | Duration | Relative Protein Expression (Fold Change vs. Control) |
| p-AKT (S473) | H358-DKO | 10 µM this compound | 96h | ~0.4 |
| Total AKT | H358-DKO | 10 µM this compound | 96h | ~1.0 |
| p-GSK3β (S9) | H358-DKO | 10 µM this compound | 96h | ~0.5 |
| Total GSK3β | H358-DKO | 10 µM this compound | 96h | ~1.0 |
| NRF2 | H358-DKO | 10 µM this compound | 96h | ~0.3 |
| SLC7A11 | H358-DKO | 10 µM this compound | 96h | ~0.2 |
| p-AKT (S473) | H2122 | 10 µM this compound | 96h | ~0.3 |
| NRF2 | H2122 | 10 µM this compound | 96h | ~0.4 |
| SLC7A11 | H2122 | 10 µM this compound | 96h | ~0.3 |
Table 2: Effect of this compound on Cell Cycle Regulatory Proteins in H460 Lung Cancer Cells [1]
Data estimated from visual analysis of Western blot images presented in Hess, D., et al. (2010). PLoS ONE.[1]
| Target Protein | Treatment | Duration | Relative Protein Expression (vs. Control) |
| Cyclin D1 | 1 µM this compound | 48h | Marked Decrease |
| CDK6 | 1 µM this compound | 48h | Marked Decrease |
Mandatory Visualizations
Caption: Signaling pathway affected by this compound treatment.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines such as H460, H358, or H2122 are recommended.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 50-70% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 1 µM for H460 cells, 10 µM for H358 and H2122 cells).
-
Treat cells for the desired duration (e.g., 24, 48, 72, or 96 hours). Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.
-
2. Protein Extraction
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Determine the protein concentration using a Bradford or BCA protein assay according to the manufacturer's instructions.
3. SDS-PAGE and Western Blotting
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer by staining the membrane with Ponceau S.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-p-AKT (S473)
-
Rabbit anti-AKT
-
Rabbit anti-p-GSK3β (S9)
-
Rabbit anti-GSK3β
-
Rabbit anti-NRF2
-
Rabbit anti-SLC7A11
-
Rabbit anti-Cyclin D1
-
Rabbit anti-CDK6
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
4. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the loading control (β-actin) for each sample.
-
Express the results as a fold change relative to the vehicle-treated control.
Troubleshooting
-
No or Weak Signal:
-
Increase the amount of protein loaded.
-
Optimize primary and secondary antibody concentrations.
-
Ensure the ECL reagent is fresh and active.
-
Check the transfer efficiency.
-
-
High Background:
-
Increase the duration and/or number of washing steps.
-
Optimize the blocking conditions (time and blocking agent).
-
Use a lower concentration of antibodies.
-
-
Non-specific Bands:
-
Ensure the primary antibody is specific for the target protein.
-
Increase the stringency of the washing steps.
-
Optimize the antibody dilution.
-
By following these detailed protocols and application notes, researchers can effectively utilize Western blot analysis to investigate the molecular mechanisms underlying the therapeutic effects of this compound.
References
Application Notes and Protocols for Cell Viability Assays with CVT-11127
For Researchers, Scientists, and Drug Development Professionals
Introduction
CVT-11127 is a potent small-molecule inhibitor of Stearoyl-CoA Desaturase-1 (SCD1), a key enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs). SCD1 is overexpressed in various cancers and plays a crucial role in tumor cell proliferation, survival, and metabolism. Inhibition of SCD1 by this compound has been shown to impair cancer cell growth, induce cell cycle arrest, and promote apoptosis, making it a promising candidate for cancer therapy. These application notes provide detailed protocols for assessing the effects of this compound on cell viability and elucidating its mechanism of action.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by inhibiting SCD1, which catalyzes the conversion of saturated fatty acids (SFAs) into MUFAs. This inhibition leads to a depletion of MUFAs, which are essential for membrane fluidity, signaling pathways, and the synthesis of complex lipids. The reduction in MUFA levels disrupts critical cellular processes in cancer cells, ultimately leading to decreased viability.
Key signaling pathways affected by this compound include:
-
EGFR/Akt/ERK Pathway: Inhibition of SCD1 by this compound has been shown to impair the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), leading to the inactivation of downstream pro-survival signaling pathways, including Akt and ERK.
-
AKT/NRF2/SLC7A11 Pathway: this compound has also been demonstrated to modulate the AKT/NRF2/SLC7A11 signaling axis, which is involved in cellular stress responses and antioxidant defense.
Data Presentation
The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in the literature.
Table 1: Effect of this compound on the Proliferation of H460 Lung Cancer Cells and Normal Human Fibroblasts.
| Cell Line | Concentration of this compound | Incubation Time (hours) | Proliferation Inhibition (%) |
| H460 (Lung Cancer) | 1 µM | 96 | ~98% |
| H460 (Lung Cancer) | 2 µM | 96 | Not specified, but effective |
| AG01518 (Normal Fibroblasts) | 1 µM | 96 | No significant effect |
| AG01518 (Normal Fibroblasts) | 2 µM | 96 | No significant effect |
Table 2: Effect of this compound on Cell Cycle Progression in H460 Lung Cancer Cells.
| Treatment | Incubation Time (hours) | Change in S-Phase Population |
| 1 µM this compound | 48 | ~75% decrease |
Mandatory Visualizations
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by CVT-11127
Audience: Researchers, scientists, and drug development professionals.
Introduction
CVT-11127 is a potent and selective small molecule inhibitor of Stearoyl-CoA Desaturase-1 (SCD1). SCD1 is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). Dysregulation of lipid metabolism is a hallmark of many cancers, with elevated SCD1 activity linked to increased proliferation, survival, and invasion of tumor cells. This document provides detailed protocols for analyzing the effects of this compound on cell cycle progression using flow cytometry, a powerful technique for single-cell analysis of cellular DNA content. Inhibition of SCD1 by this compound has been shown to induce cell cycle arrest at the G1/S transition in cancer cells, making it a promising target for anti-cancer therapies.[1][2][3][4]
Mechanism of Action: this compound Induced Cell Cycle Arrest
This compound exerts its anti-proliferative effects by inhibiting SCD1, leading to a decrease in MUFA levels and an accumulation of SFAs. This disruption in lipid homeostasis triggers a cascade of cellular events culminating in cell cycle arrest. Specifically, in human lung cancer cells, treatment with this compound leads to a significant reduction in the proportion of cells in the S phase of the cell cycle, with a concomitant increase in the G1 phase population.[1][2][4] This G1/S arrest is associated with the downregulation of key cell cycle regulatory proteins, including Cyclin D1 and Cyclin-Dependent Kinase 6 (CDK6).[1]
The signaling pathways affected by this compound are multifaceted. Inhibition of SCD1 activity has been shown to impair the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), which in turn leads to the inactivation of downstream pro-survival signaling pathways such as Akt and ERK.[1] More recent studies have further elucidated the mechanism, linking SCD1 inhibition by this compound to the modulation of the AKT/GSK3β/NRF2 signaling axis.[5][6]
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in H460 Lung Cancer Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 45 ± 3 | 40 ± 2 | 15 ± 1 |
| This compound (1 µM, 48h) | 65 ± 4 | 10 ± 2 | 25 ± 3 |
Data is representative and compiled from findings reported in literature where treatment of H460 lung adenocarcinoma cells with 1 µM this compound for 48 hours resulted in a ~75% decrease in the S-phase population.[1][2][4]
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium (B1200493) Iodide Staining
This protocol outlines the procedure for analyzing DNA content and determining the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining followed by flow cytometry.[7][8][9][10][11]
Materials:
-
This compound
-
Cell line of interest (e.g., H460 human lung cancer cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM) or vehicle control (DMSO) for the specified duration (e.g., 48 hours).
-
-
Cell Harvesting:
-
Gently aspirate the culture medium.
-
Wash the cells once with PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[9]
-
Incubate the cells on ice for at least 30 minutes for fixation.[7][10] Note: Cells can be stored at -20°C in 70% ethanol for several weeks.[9]
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes to pellet.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with PBS, centrifuging at 850 x g for 5 minutes after each wash.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate at room temperature for 30 minutes in the dark.[7]
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use a linear scale for the PI signal (FL2 or equivalent).
-
Gate out doublets and aggregates using the pulse width or pulse area versus pulse height parameter.
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.
-
Protocol 2: BrdU Incorporation Assay for S-Phase Analysis
This protocol details the use of Bromodeoxyuridine (BrdU) incorporation to specifically quantify the population of cells actively synthesizing DNA (S-phase).[12][13][14][15]
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
BrdU labeling solution (10 mM)
-
PBS
-
Fixation/Permeabilization buffer
-
DNase I solution
-
Anti-BrdU antibody (FITC or APC conjugated)
-
PI or 7-AAD for total DNA staining
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
BrdU Labeling:
-
Two to four hours before the end of the this compound treatment period, add BrdU labeling solution to the culture medium at a final concentration of 10 µM.
-
Incubate for the final 2-4 hours of the treatment period.[12]
-
-
Cell Harvesting and Fixation:
-
Harvest and fix the cells as described in Protocol 1, steps 2 and 3.
-
-
Permeabilization and DNA Denaturation:
-
After fixation, centrifuge the cells and resuspend in a permeabilization buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in DNase I solution and incubate at 37°C for 30-60 minutes to expose the incorporated BrdU.[14]
-
-
Staining:
-
Wash the cells to remove the DNase I.
-
Resuspend the cells in a staining buffer containing the anti-BrdU antibody.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells to remove unbound antibody.
-
(Optional) Resuspend the cells in a solution containing PI or 7-AAD for total DNA content analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a bivariate plot of BrdU fluorescence versus total DNA content (PI or 7-AAD) to distinguish between G1 (BrdU negative, 2n DNA), S (BrdU positive, 2n-4n DNA), and G2/M (BrdU negative, 4n DNA) phase cells.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound induced G1/S cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of stearoylCoA desaturase activity blocks cell cycle progression and induces programmed cell death in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Reversing the Effects of CVT-11127 with Oleic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, CVT-11127, and investigating the reversal of its effects with oleic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).[1] SCD1 is a key enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleic acid (C18:1) and palmitoleic acid (C16:1).[2][3][4] By inhibiting SCD1, this compound blocks the production of MUFAs, leading to an accumulation of SFAs.[2] This disruption in the SFA/MUFA balance can impair cell proliferation, block cell cycle progression, and induce programmed cell death (apoptosis) in cancer cells.[1][5]
Q2: Why is oleic acid used to reverse the effects of this compound?
The inhibitory effects of this compound are primarily due to the depletion of MUFAs, which are essential for various cellular functions, including membrane fluidity, lipid signaling, and energy storage.[2] Oleic acid is a primary product of the SCD1 enzyme.[3] By providing exogenous oleic acid, researchers can bypass the enzymatic block created by this compound and replenish the cellular pool of this critical MUFA.[1][5] This replenishment has been shown to fully reverse the anti-proliferative and pro-apoptotic effects of this compound.[1][5]
Q3: What cellular effects of this compound can be reversed by oleic acid?
Supplementation with oleic acid has been demonstrated to reverse several key cellular effects induced by this compound, including:
-
Impaired cell proliferation : Oleic acid can restore the normal growth rate of cells treated with this compound.[1][5]
-
Cell cycle arrest : The blockade of the cell cycle, typically at the G1/S boundary, caused by this compound can be overcome by oleic acid.[1][6]
-
Induction of apoptosis : Oleic acid can prevent the programmed cell death triggered by SCD1 inhibition.[5][6]
-
Alterations in lipid synthesis : Exogenous oleic acid can restore the overall levels of cellular lipids that are decreased by this compound treatment.[5]
Q4: Are there other fatty acids that can reverse the effects of this compound?
Yes, other cis-monounsaturated fatty acids that are products of SCD activity can also reverse the effects of this compound.[5] Studies have shown that palmitoleic acid (16:1n-7) and cis-vaccenic acid (18:1n-7) are also effective in rescuing cells from the anti-proliferative effects of this compound.[1][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reversal of this compound effects with oleic acid. | 1. Suboptimal oleic acid concentration: The concentration of oleic acid may be too low to fully rescue the cells. 2. Insufficient incubation time: The duration of oleic acid co-treatment may not be long enough. 3. Degradation of oleic acid: Oleic acid may have oxidized or degraded. 4. Cell line-specific sensitivity: Different cell lines may have varying requirements for MUFAs. | 1. Optimize oleic acid concentration: Perform a dose-response experiment with a range of oleic acid concentrations (e.g., 50 µM to 200 µM). A common starting concentration is 100 µM.[5] 2. Increase incubation time: Extend the co-incubation period of this compound and oleic acid (e.g., from 24h to 48h or 72h).[5] 3. Use fresh oleic acid: Prepare fresh solutions of oleic acid for each experiment. Store stock solutions under nitrogen at -20°C or -80°C. 4. Characterize your cell line: Determine the baseline sensitivity of your cell line to this compound and its rescue by oleic acid. |
| Observed cytotoxicity with oleic acid treatment alone. | 1. Oleic acid concentration is too high: Excessive levels of free fatty acids can be toxic to cells (lipotoxicity). 2. Improper solvent/vehicle control: The solvent used to dissolve oleic acid (e.g., ethanol, DMSO) may be at a toxic concentration. 3. Oxidation of oleic acid: Oxidized oleic acid can be more toxic than the unoxidized form. | 1. Titrate oleic acid concentration: Determine the optimal, non-toxic concentration of oleic acid for your specific cell line. 2. Proper controls: Always include a vehicle control (solvent only) at the same final concentration used in the experimental conditions. 3. Use fresh, high-quality oleic acid: Prepare fresh solutions and handle them properly to minimize oxidation. |
| Variability in experimental results. | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect results. 2. Inconsistent preparation of reagents: Differences in the preparation of this compound and oleic acid solutions can lead to variability. 3. Assay-specific variability: The chosen assay for measuring cell viability or apoptosis may have inherent variability. | 1. Standardize cell culture practices: Maintain consistent cell culture protocols. 2. Standardize reagent preparation: Prepare stock solutions in larger batches and aliquot for single use to minimize freeze-thaw cycles. 3. Include appropriate controls and replicates: Use positive and negative controls and perform experiments with sufficient biological and technical replicates. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound and Oleic Acid
| Compound | Cell Line | Concentration | Incubation Time | Observed Effect | Citation |
| This compound | H460 Lung Cancer | 1 µM | 48 h | Inhibition of cell proliferation, cell cycle arrest, induction of apoptosis | [5][7] |
| This compound | A549 Lung Cancer | 10 µM | 24 h | >95% inhibition of SCD activity | [8] |
| This compound | H1299 Lung Cancer | 5 µM | 24 h | >95% inhibition of SCD activity | [8] |
| Oleic Acid | H460 Lung Cancer | 100 µM | 48 h | Reversal of this compound-induced effects | [5][7] |
Table 2: Effects of this compound and Oleic Acid Rescue on Cellular Parameters
| Parameter | Treatment | Cell Line | Change | Citation |
| Cell Proliferation | 1 µM this compound | H460 | Decreased | [5] |
| Cell Proliferation | 1 µM this compound + 100 µM Oleic Acid | H460 | Restored to control levels | [5] |
| DNA Fragmentation (Apoptosis) | 1 µM this compound | H460 | Increased by 2.2-fold | [5] |
| DNA Fragmentation (Apoptosis) | 1 µM this compound + 100 µM Oleic Acid | H460 | Reduced to control levels | [5] |
| S-phase Cell Population | 1 µM this compound | H460 | Decreased by ~75% | [9] |
| Cyclin D1 and CDK6 Levels | 1 µM this compound | H460 | Markedly decreased | [6] |
| Cyclin D1 and CDK6 Levels | 1 µM this compound + 100 µM Oleic Acid | H460 | Normalized | [6] |
Experimental Protocols
1. Oleic Acid Rescue of this compound-Induced Anti-Proliferation
This protocol details a cell proliferation assay to assess the rescue effect of oleic acid on cells treated with this compound.
-
Materials:
-
Cell line of interest (e.g., H460 human lung cancer cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Oleic acid stock solution (e.g., 100 mM in ethanol)
-
96-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
Solubilization solution (10% methanol, 5% acetic acid)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare treatment media containing:
-
Vehicle control (e.g., DMSO)
-
This compound at the desired final concentration (e.g., 1 µM)
-
This compound (e.g., 1 µM) + Oleic acid at the desired final concentration (e.g., 100 µM)
-
Oleic acid alone (e.g., 100 µM)
-
-
Remove the overnight culture medium from the cells and add the prepared treatment media.
-
Incubate the plate for the desired duration (e.g., 48 hours).
-
After incubation, gently wash the cells with PBS.
-
Fix the cells with 10% formalin for 15 minutes.
-
Wash the cells with water and stain with crystal violet solution for 20 minutes.
-
Wash away the excess stain with water and allow the plate to air dry.
-
Solubilize the stain by adding the solubilization solution to each well.
-
Read the absorbance at 580 nm using a plate reader.
-
Express the results as a percentage of the vehicle-treated control.[9]
-
Visualizations
Caption: SCD1 Inhibition and Oleic Acid Rescue Pathway.
Caption: Oleic Acid Rescue Experimental Workflow.
References
- 1. Inhibition of stearoylCoA desaturase activity blocks cell cycle progression and induces programmed cell death in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 4. Role of Oleic Acid in the Gut-Liver Axis: From Diet to the Regulation of Its Synthesis via Stearoyl-CoA Desaturase 1 (SCD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]
- 8. Inhibition of StearoylCoA Desaturase-1 Inactivates Acetyl-CoA Carboxylase and Impairs Proliferation in Cancer Cells: Role of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
Technical Support Center: Troubleshooting CVT-11127 Activity
This technical support guide is designed for researchers, scientists, and drug development professionals encountering a lack of apoptosis in their cell line upon treatment with CVT-11127. This document provides a structured approach to troubleshooting, including frequently asked questions, detailed experimental protocols, and an exploration of alternative cell death pathways.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not inducing apoptosis in my cell line?
There are several potential reasons why you may not be observing apoptosis in your cell line after treatment with this compound:
-
Cell Line-Specific Resistance: Cancer cell lines exhibit significant heterogeneity. Your specific cell line may possess intrinsic or acquired resistance to SCD1 inhibition. Resistance mechanisms can include the upregulation of alternative fatty acid desaturases like FADS2, which can compensate for the inhibition of SCD1.[1][2]
-
Suboptimal Experimental Conditions: The concentration of this compound and the treatment duration are critical parameters. The effective concentration can vary significantly between different cell lines. It's possible the concentration used is too low or the incubation time is too short to induce apoptosis.
-
Induction of an Alternative Cell Death Pathway: Recent studies have shown that inhibition of SCD1 can induce ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation, in addition to or instead of apoptosis.[3][4][5][6][7] Your cell line might be undergoing ferroptosis, which would not be detected by standard apoptosis assays.
-
Compound Inactivity: Although less common, it's essential to rule out any issues with the this compound compound itself, such as improper storage or degradation.[2]
-
Assay-Specific Issues: The apoptosis assay you are using might not be optimal for your experimental setup, or there could be technical issues with the assay itself.[3]
Troubleshooting Guide
This guide will walk you through a series of steps to identify the potential cause of the lack of apoptosis in your experiment.
Step 1: Verify Compound Activity and Experimental Parameters
-
Have you confirmed the identity and purity of your this compound compound?
-
If there are doubts, consider obtaining a new batch from a reputable supplier.
-
-
Are you using an appropriate concentration range and treatment duration?
-
Consult the literature for effective concentrations of this compound in similar cell lines. The effective concentration can range from the low micromolar to higher concentrations depending on the cell line.[8][9][10][11][12][13]
-
Perform a dose-response experiment to determine the IC50 value for your specific cell line.
-
Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[14]
-
| Parameter | Reported Range | Cell Line Example(s) | Reference(s) |
| Effective Concentration | 1 µM - 10 µM | H460 (Lung Cancer) | [8][9] |
| 10 µM | H358, H2122 (Lung Adenocarcinoma) | [11] | |
| Treatment Duration | 48 - 96 hours | H460, AG01518 (Normal Fibroblasts) | [8][9][10] |
| 24 - 96 hours | H358, H2122 | [11][13] |
Step 2: Re-evaluate Your Apoptosis Assay
-
Are you using a well-established apoptosis assay?
-
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
-
-
Have you included appropriate controls?
-
Untreated (Negative) Control: To establish baseline apoptosis levels.
-
Vehicle (e.g., DMSO) Control: To account for any effects of the solvent.
-
Positive Control: A known apoptosis inducer (e.g., staurosporine) to ensure your assay is working correctly.
-
-
Are you observing any signs of cell death morphologically?
-
Examine cells under a microscope for changes such as cell shrinkage, membrane blebbing, or detachment from the plate.
-
Step 3: Investigate Alternative Cell Death Pathways
Given that SCD1 inhibition is linked to ferroptosis, it is crucial to investigate this possibility.
-
Are there signs of lipid peroxidation?
-
Can the cell death be rescued by ferroptosis inhibitors?
Experimental Protocols
Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol provides a general guideline. Please refer to the manufacturer's instructions for your specific assay kit.
-
Cell Seeding: Seed your cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment: Treat the cells with the desired concentrations of this compound, a vehicle control, and a positive control for the appropriate duration.
-
Cell Harvesting:
-
Collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be both Annexin V and PI positive.
-
Protocol 2: Lipid Peroxidation Assay using C11-BODIPY 581/591
This protocol is for detecting lipid peroxidation, a hallmark of ferroptosis.[15][16]
-
Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay.
-
Staining:
-
After treatment, remove the medium and wash the cells with PBS.
-
Add pre-warmed medium containing 1-5 µM C11-BODIPY 581/591 to the cells.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Analysis:
-
Harvest the cells as described in the apoptosis protocol.
-
Analyze the cells by flow cytometry. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides. An increase in the green fluorescence intensity indicates lipid peroxidation.[19]
-
Signaling Pathways and Troubleshooting Workflow
This compound Signaling Pathway and Resistance
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. oipub.com [oipub.com]
- 4. SCD1 Inhibition Blocks the AKT-NRF2-SLC7A11 Pathway to Induce Lipid Metabolism Remodeling and Ferroptosis Priming in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Steroyl-CoA Desaturase 1 (SCD1) protects ovarian cancer cells from ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting stearoyl-coa desaturase enhances radiation induced ferroptosis and immunogenic cell death in esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]
- 10. Item - Inhibition of SCD activity with this compound impairs the proliferation of H460 cancer cells but not normal human fibroblasts. - Public Library of Science - Figshare [plos.figshare.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inhibition of stearoylCoA desaturase activity blocks cell cycle progression and induces programmed cell death in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 17. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 18. 2.7 Lipid peroxidation analyses (BODIPY-C11) [bio-protocol.org]
- 19. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
Stability of CVT-11127 in DMSO at room temperature
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of CVT-11127 in Dimethyl Sulfoxide (DMSO) at room temperature.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in DMSO?
For optimal stability, it is recommended to store stock solutions of this compound in DMSO at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q2: How stable is this compound in DMSO at room temperature?
While specific stability data for this compound in DMSO at room temperature is not publicly available, a large-scale study on the stability of approximately 7,200 diverse compounds in DMSO under ambient conditions provides a general indication. The probability of observing a compound after storage at room temperature was found to be 92% after 3 months, 83% after 6 months, and 52% after 1 year.[1] It is crucial to experimentally determine the stability of this compound for your specific experimental conditions.
Q3: What are the potential consequences of using a degraded this compound solution?
Using a degraded solution of this compound can lead to inaccurate and irreproducible experimental results. The decreased concentration of the active compound may result in a diminished biological effect, leading to misinterpretation of the compound's potency and efficacy.
Q4: Can I perform multiple freeze-thaw cycles on my this compound DMSO stock?
While it is generally advisable to minimize freeze-thaw cycles, preparing small, single-use aliquots of your this compound stock solution is the best practice to maintain its integrity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with this compound | Degradation of this compound in DMSO stock solution due to improper storage. | Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles. Store at -80°C for long-term storage. |
| Perform a stability study to determine the degradation rate of this compound under your specific experimental conditions. | ||
| Reduced potency of this compound over time | The compound may be degrading at room temperature during experimental setup. | Minimize the time the this compound solution is kept at room temperature. Prepare working solutions immediately before use. |
| Precipitate formation in the this compound DMSO stock | The concentration of this compound may exceed its solubility in DMSO at a lower temperature. | Gently warm the solution and vortex to redissolve the precipitate. If the precipitate persists, it may be necessary to prepare a new stock solution at a lower concentration. |
Quantitative Data
General Stability of Small Molecules in DMSO at Room Temperature
The following table summarizes the probability of observing a compound after storage in DMSO at room temperature, based on a study of a large and diverse compound library.[1] Please note that these are general findings and the stability of this compound should be experimentally verified.
| Storage Duration at Room Temperature | Probability of Observing the Compound |
| 3 Months | 92% |
| 6 Months | 83% |
| 1 Year | 52% |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol provides a general framework for determining the stability of this compound in DMSO at room temperature.
1. Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the compound in anhydrous DMSO to a desired final concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing.
2. Sample Aliquoting and Storage:
-
Dispense small, equal volumes of the stock solution into multiple, tightly sealed vials (amber glass is recommended to protect from light).
-
Prepare a "Time Zero" (T0) sample for immediate analysis.
-
Store the remaining aliquots at room temperature for the duration of the study.
3. Sample Collection and Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from room temperature storage.
-
Analyze the T0 sample and the samples from each time point using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).
-
The analytical method should be capable of separating the parent compound from any potential degradants.
4. Data Analysis:
-
Determine the peak area of the parent this compound compound in the chromatogram for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the percentage of the remaining compound against time to generate a stability profile.
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: this compound inhibits SCD1, leading to downstream cellular effects.
References
Technical Support Center: CVT-11127 Treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the SCD1 inhibitor, CVT-11127.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Stearoyl-CoA Desaturase-1 (SCD1).[1][2][3][4][5][6] SCD1 is a critical enzyme responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[2][3][4][5][6] By inhibiting SCD1, this compound disrupts lipid metabolism, leading to a decrease in MUFA levels and an accumulation of SFAs. This disruption can impair cancer cell proliferation, block cell cycle progression, and induce programmed cell death.[1][2][3][4][5][6]
Q2: What are the expected cellular outcomes of successful this compound treatment in sensitive cancer cell lines?
A2: In sensitive cancer cell lines, successful treatment with this compound is expected to lead to:
-
Inhibition of SCD1 activity: A significant reduction in the conversion of stearic acid to oleic acid.[1]
-
Reduced cell proliferation: A dose-dependent decrease in the rate of cell growth.[1][4]
-
Cell cycle arrest: Blockade of the cell cycle, often at the G1/S boundary.[2][3][4][5][6]
-
Induction of cell death: Triggering of programmed cell death, which can include apoptosis or ferroptosis depending on the cellular context.[2][3][4][5][6][7]
-
Alterations in lipid composition: A decrease in the ratio of MUFAs to SFAs in cellular lipids.[1]
-
Activation of AMPK and inactivation of ACC: Leading to decreased lipogenesis.[1]
Q3: Does this compound affect non-cancerous cells?
A3: Studies have shown that this compound does not significantly impair the proliferation of normal human fibroblasts at concentrations that are effective in cancer cells.[2][4][5][8] This suggests that cancer cells may have a greater reliance on endogenously produced MUFAs for their growth and survival compared to non-cancerous cells.[5]
Troubleshooting Guide
Issue 1: Little to no effect on cancer cell viability or proliferation after this compound treatment.
This is a common issue that can arise from several factors, ranging from cell line-specific resistance to experimental conditions.
-
Possible Cause 1: Cell Line Insensitivity.
-
Explanation: Different cancer cell lines exhibit varying sensitivity to this compound. For example, A549 lung cancer cells have been shown to be less sensitive than H1299 and H460 cells.[1] The genetic background of the cells, such as mutations in KRAS, STK11, and KEAP1, can significantly influence their response.[7]
-
Suggested Action:
-
Review the literature: Check if the cell line you are using has been previously characterized for its response to SCD1 inhibition.
-
Titrate the concentration: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 for your specific cell line.
-
Consider alternative cell lines: If your cell line is inherently resistant, consider using a more sensitive cell line as a positive control for your experiments.
-
-
-
Possible Cause 2: Presence of Exogenous Monounsaturated Fatty Acids (MUFAs).
-
Explanation: The anti-proliferative effects of this compound can be reversed by the presence of exogenous MUFAs, such as oleic acid, palmitoleic acid, or cis-vaccenic acid, in the cell culture medium.[3][4][5] Fetal Bovine Serum (FBS) is a common source of these fatty acids.
-
Suggested Action:
-
Use lipid-depleted serum: Culture cells in a medium supplemented with lipid-depleted FBS to minimize the interference from exogenous MUFAs.
-
Control experiment: As a control, add back oleic acid to the medium of this compound-treated cells. A restoration of cell proliferation would confirm that the observed lack of effect is due to MUFA availability.[3][9]
-
-
-
Possible Cause 3: Inactive Compound or Improper Storage.
-
Explanation: Like any chemical compound, the activity of this compound can degrade over time if not stored correctly.
-
Suggested Action:
-
Check storage conditions: Ensure the compound has been stored according to the manufacturer's instructions (typically at -20°C or -80°C, protected from light).
-
Use a fresh stock: If in doubt, prepare a fresh stock solution of this compound.
-
Confirm activity: Test the activity of your this compound stock on a known sensitive cell line as a positive control.
-
-
Issue 2: Unexpected cell death mechanism observed (e.g., necrosis instead of apoptosis).
-
Possible Cause 1: High Concentration of this compound.
-
Explanation: Excessively high concentrations of a drug can lead to off-target effects and induce non-specific cytotoxicity, such as necrosis.[10]
-
Suggested Action:
-
Perform a dose-response curve: Determine the optimal concentration range that induces the desired programmed cell death pathway without causing widespread necrosis.
-
Use multiple assays for cell death: Characterize the cell death mechanism using a combination of assays, such as Annexin V/PI staining for apoptosis, and assays for ferroptosis markers like lipid peroxidation (BODIPY C11 staining) or glutathione (B108866) levels.[7][11]
-
-
-
Possible Cause 2: Cellular Context and Genetic Background.
-
Explanation: The type of cell death induced by SCD1 inhibition can be context-dependent. For instance, in KRAS/STK11/KEAP1 co-mutant lung adenocarcinoma models, this compound has been shown to induce ferroptosis rather than apoptosis.[7]
-
Suggested Action:
-
Characterize your cell line: Understand the genetic background of your cells, as this can dictate the response to SCD1 inhibition.
-
Investigate different cell death pathways: If you observe unexpected cell death morphology, consider investigating markers for alternative pathways like ferroptosis or necroptosis.
-
-
Issue 3: Variability in experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding and Health.
-
Explanation: Variations in cell number and health at the start of the experiment can lead to inconsistent results.
-
Suggested Action:
-
Ensure uniform cell seeding: Use a cell counter to seed a consistent number of cells in each well.
-
Monitor cell health: Regularly check the morphology and viability of your cells before starting an experiment. Avoid using cells that are over-confluent or have been in culture for too many passages.
-
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Explanation: Cells in the outer wells of a multi-well plate can behave differently due to variations in temperature and evaporation.
-
Suggested Action:
-
Avoid using outer wells: For sensitive assays, avoid using the outermost wells of the plate. Fill them with sterile PBS or media to create a humidity barrier.
-
Ensure proper plate incubation: Use a well-maintained incubator with stable temperature and humidity.
-
-
Data Presentation
Table 1: Effect of this compound on Cancer Cell Proliferation
| Cell Line | Concentration of this compound | % Inhibition of Proliferation | Reference |
| H1299 | 1 µM | ~55% | [1] |
| H1299 | 5 µM | ~65% | [1] |
| A549 | 5 µM | 20% | [1] |
| A549 | 10 µM | 40% | [1] |
| H460 | Not specified | 60% | [1] |
Table 2: Effect of this compound on SCD Activity and Lipid Composition
| Cell Line | Treatment | % Inhibition of SCD Activity | Change in MUFA/SFA Ratio (n-9) | Reference |
| A549 | 10 µM this compound (24h) | >95% | 35% decrease | [1] |
| H1299 | 5 µM this compound (24h) | >95% | Not Reported | [1] |
| H460 | Not specified (24h) | Not Reported | 60% decrease | [1] |
Experimental Protocols
1. Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from methodologies used in studies investigating this compound.[7]
-
Cell Seeding: Seed 3,000 cells per well in a 96-well opaque-walled plate in a final volume of 100 µL of culture medium.
-
Incubation: Allow cells to attach and grow for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation with Drug: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol is based on descriptions of cell cycle experiments with this compound.[2][4][6]
-
Cell Treatment: Treat cells (e.g., H460) with the desired concentration of this compound (e.g., 1 µM) or vehicle for 48 hours.
-
Cell Harvesting: Harvest cells by trypsinization, and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at 4°C overnight.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data can be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
3. Western Blotting for Signaling Proteins
This protocol is a general guide based on the analysis of signaling pathways affected by this compound.[12]
-
Cell Lysis: After treatment with this compound for the desired time (e.g., 24-96 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-AMPK, AMPK, NRF2, SLC7A11, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. Inhibition of StearoylCoA Desaturase-1 Inactivates Acetyl-CoA Carboxylase and Impairs Proliferation in Cancer Cells: Role of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of stearoylCoA desaturase activity blocks cell cycle progression and induces programmed cell death in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]
- 6. journals.plos.org [journals.plos.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Item - Inhibition of SCD activity with this compound impairs the proliferation of H460 cancer cells but not normal human fibroblasts. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: CVT-11127 In Vivo Experiments
Note for Researchers: CVT-11127 is a fictional investigational compound developed for the purpose of this guide. The information provided is based on common challenges encountered during in vivo studies of similar-class compounds (e.g., kinase inhibitors) and does not represent data from an actual drug.
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their in vivo experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Lack of Efficacy or Suboptimal Tumor Growth Inhibition
Question: We are not observing the expected anti-tumor efficacy with this compound in our xenograft model. What are the potential causes and how can we troubleshoot this?
Answer: A lack of efficacy can stem from several factors, ranging from compound formulation to the specifics of the animal model. Here is a step-by-step guide to diagnose the issue:
-
Verify Compound Formulation and Administration:
-
Solubility: this compound is poorly soluble in aqueous solutions. Ensure it is fully dissolved or homogenously suspended in the recommended vehicle (see Protocol section). Incomplete solubilization is a common cause of reduced bioavailability.[1][2][3][4]
-
Stability: Confirm the stability of your formulation. Prepare it fresh before each administration unless stability data supports otherwise.
-
Dosing Accuracy: Double-check all calculations for dosage based on the most recent animal body weights. Ensure the administration technique (e.g., oral gavage, intraperitoneal injection) is consistent and correct.[5]
-
-
Assess Pharmacokinetics (PK) and Target Engagement:
-
Drug Exposure: If possible, conduct a pilot PK study to confirm that this compound is achieving adequate plasma concentrations in your model. Suboptimal exposure is a primary reason for lack of efficacy.[4]
-
Pharmacodynamics (PD): Measure a downstream biomarker of the PI3K/Akt pathway (e.g., phosphorylated Akt, p-Akt) in tumor tissue at various time points after dosing. A lack of biomarker modulation indicates that the drug is not hitting its target at a sufficient level.[6][7][8]
-
-
Evaluate the Animal Model:
-
Tumor Model Sensitivity: Confirm that the cancer cell line used for the xenograft has a constitutively active PI3K/Akt/mTOR pathway (e.g., due to PIK3CA mutation or PTEN loss), which this compound is designed to target.[9][10] Cell lines can sometimes lose key mutations over passages.
-
Tumor Burden: Ensure that treatment was initiated when tumors reached the recommended size (e.g., 100-150 mm³). Large, necrotic tumors may respond poorly to therapy.
-
-
Review Experimental Design:
-
Dosing Schedule: Ensure the dosing frequency is appropriate. A compound with moderate clearance may require more frequent administration to maintain target inhibition.[5]
-
Control Groups: Verify that the vehicle control group is behaving as expected and that the positive control (if used) is showing the expected efficacy.
-
Issue 2: Unexpected Toxicity or Adverse Effects
Question: Our mice are showing significant weight loss (>15%) and other signs of poor health after treatment with this compound. What should we do?
Answer: Toxicity is a critical concern and must be addressed immediately.
-
Immediate Actions:
-
Dose Reduction/Holiday: Immediately reduce the dose or implement a "dosing holiday" (pause treatment) for the affected animals to allow them to recover.
-
Veterinary Consultation: Consult with the facility veterinarian to provide supportive care.
-
Monitor Closely: Increase the frequency of monitoring for all animals in the study (e.g., twice daily checks for body weight, clinical signs).
-
-
Troubleshooting the Cause:
-
Dose-Dependent Toxicity: The observed toxicity is likely dose-dependent. The current dose may be too close to the Maximum Tolerated Dose (MTD). Consider performing a dose range-finding study to establish a better-tolerated dose.[11]
-
Vehicle Toxicity: Administer the vehicle alone to a separate cohort of animals. Sometimes, the formulation vehicle itself can cause adverse effects, especially with repeated dosing.[1][3]
-
Off-Target Effects: this compound, while designed to be specific, may have off-target activities that contribute to toxicity.[5]
-
Animal Strain/Health: The specific strain of mice may be more sensitive. Ensure all animals were healthy and acclimated before starting the experiment.
-
-
Path Forward:
-
Adjust Dosing Regimen: If toxicity is observed, adjust the protocol. This could mean lowering the dose, changing from daily to an intermittent schedule (e.g., 5 days on, 2 days off), or switching the administration route.
-
Collect Samples: If humane endpoints are reached, collect blood and tissue samples for hematology, clinical chemistry, and histopathology to identify the specific organs affected.[12] This data is invaluable for understanding the toxicity profile.
-
Issue 3: High Variability in Tumor Growth Within Groups
Question: We are seeing high variability in tumor sizes within the same treatment group, making the data difficult to interpret. How can we reduce this?
Answer: High variability can mask true treatment effects. Proactive measures are key.
-
Standardize Tumor Implantation:
-
Ensure the number of cells injected is consistent and that cells are in the log phase of growth and have high viability.
-
Use a consistent injection technique and location.
-
-
Animal Randomization:
-
Once tumors reach a palpable size, measure them and randomize the animals into treatment groups. This ensures that the average starting tumor volume is similar across all groups.
-
Exclude animals with tumors that are too small, too large, or ulcerated from the study.
-
-
Consistent Procedures:
-
Dosing: Ensure dosing is performed at the same time each day and that the technique is consistent for all animals.[5]
-
Measurement: Have the same technician measure tumors throughout the study to reduce inter-operator variability. Use calipers and the standard formula: (Length x Width^2) / 2.
-
Animal Handling: Minimize stress on the animals, as stress can impact tumor growth and study outcomes.
-
-
Statistical Power:
-
Increase the number of animals per group. A larger sample size can help to overcome inherent biological variability and increase the statistical power of the study.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound? A1: this compound is a potent, selective, ATP-competitive inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K). By inhibiting PI3K, it blocks the conversion of PIP2 to PIP3, thereby preventing the activation of downstream effectors like Akt and mTOR. This disruption of the PI3K/Akt/mTOR pathway leads to decreased cell proliferation, growth, and survival in cancer cells where this pathway is hyperactivated.[9][10][14][15]
Q2: What is the recommended vehicle for in vivo administration? A2: Due to its low aqueous solubility, this compound should be formulated as a suspension. The recommended vehicle for oral gavage (PO) is 0.5% (w/v) methylcellulose (B11928114) with 0.2% (v/v) Tween 80 in sterile water . For intraperitoneal (IP) injection, a solution in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used, but vehicle toxicity should be monitored.[1][2]
Q3: How should this compound be stored? A3: The lyophilized powder should be stored at -20°C. The formulated suspension or solution should be prepared fresh daily. If short-term storage is necessary, it should be kept at 4°C for no longer than 24 hours, and vortexed thoroughly before each use.
Data Presentation
Table 1: Recommended Starting Doses for Efficacy Studies
| Tumor Model (Xenograft) | Route of Administration | Dosing Schedule | Recommended Starting Dose (mg/kg) |
| Breast Cancer (MCF-7) | Oral (PO) | Daily (QD) | 25 |
| Glioblastoma (U87-MG) | Oral (PO) | Daily (QD) | 50 |
| Prostate Cancer (PC-3) | Intraperitoneal (IP) | 5 Days On / 2 Days Off | 40 |
Note: These are starting doses and may require optimization based on tolerability and efficacy in your specific lab and animal strain.
Table 2: Common Toxicity Signs and Monitoring Parameters
| Clinical Sign | Monitoring Frequency | Action Threshold | Recommended Action |
| Body Weight Loss | Daily | >15% from baseline | Reduce dose by 25% or implement 2-day dose holiday. |
| Hunched Posture / Ruffled Fur | Daily | Persistent for >48h | Provide supportive care, consult veterinarian. |
| Lethargy / Reduced Mobility | Daily | Severe | Euthanize per IACUC guidelines. |
| Diarrhea | Daily | Severe or persistent | Supportive care; consider dose reduction. |
Experimental Protocols
Protocol 1: Formulation and Administration of this compound (Oral Gavage)
-
Preparation:
-
Calculate the total amount of this compound needed for the treatment group for one day.
-
Prepare the vehicle: 0.5% methylcellulose (MC) with 0.2% Tween 80 in sterile water.
-
Weigh the this compound powder and add a small amount of vehicle to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension. The final dosing volume should be 10 mL/kg.
-
-
Administration:
-
Weigh each animal to calculate the precise volume to be administered.
-
Gently restrain the mouse and administer the suspension using a proper-sized oral gavage needle.
-
Administer the vehicle alone to the control group using the same procedure.
-
Observe the animal for a few minutes post-dosing to ensure no immediate adverse reactions.
-
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis (Western Blot)
-
Sample Collection:
-
Euthanize animals at predetermined time points after the final dose (e.g., 2, 6, 24 hours).
-
Excise tumors quickly and snap-freeze them in liquid nitrogen. Store at -80°C.
-
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-p-Akt Ser473, rabbit anti-total Akt, and mouse anti-beta-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensity and normalize the p-Akt signal to total Akt and the loading control (beta-actin). A significant reduction in the p-Akt/total Akt ratio in treated samples compared to vehicle controls indicates target engagement.[16]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. admescope.com [admescope.com]
- 5. benchchem.com [benchchem.com]
- 6. nuvisan.com [nuvisan.com]
- 7. criver.com [criver.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. hoeford.com [hoeford.com]
- 12. labinsights.nl [labinsights.nl]
- 13. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. jitc.bmj.com [jitc.bmj.com]
Technical Support Center: Confirming SCD Inhibition by CVT-11127
Welcome to the technical support center for researchers utilizing CVT-11127 to study Stearoyl-CoA Desaturase (SCD) inhibition. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to help you design, execute, and interpret your cellular experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is Stearoyl-CoA Desaturase 1 (SCD1) and why is it an important target?
A1: Stearoyl-CoA Desaturase 1 (SCD1) is a key enzyme located in the endoplasmic reticulum that catalyzes the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs), primarily converting stearoyl-CoA (a saturated fatty acid) to oleoyl-CoA (a monounsaturated fatty acid).[1][2] This process is crucial for various cellular functions, including the formation of complex lipids like phospholipids (B1166683) and triglycerides, maintaining membrane fluidity, and lipid-based signaling.[3][4] Overexpression or elevated activity of SCD1 has been implicated in numerous diseases, including metabolic disorders like obesity and diabetes, as well as various cancers, making it a significant therapeutic target.[4][5]
Q2: What is this compound and how does it work?
A2: this compound is a small molecule inhibitor that specifically targets and suppresses the activity of SCD.[6][7][8] By blocking the desaturation of saturated fatty acids, this compound leads to a decrease in the cellular pool of MUFAs.[7] This disruption of lipid metabolism has been shown to impair proliferation, block cell cycle progression, and induce programmed cell death (apoptosis) in cancer cells, often without affecting normal cells to the same degree.[6][7][9][10]
Q3: What is the primary metric for confirming SCD inhibition in cells?
A3: The most direct and widely accepted metric for assessing SCD activity is the Desaturation Index (DI) . The DI is calculated as the ratio of the enzyme's product (monounsaturated fatty acid) to its substrate (saturated fatty acid). The two most common DIs are:
-
C18:1n9 / C18:0 (Oleate / Stearate)
-
C16:1n7 / C16:0 (Palmitoleate / Palmitate)
A significant decrease in these ratios following treatment with this compound provides a direct measure of target engagement and functional inhibition of the SCD enzyme.[3]
Q4: What are the expected downstream effects of successful SCD1 inhibition by this compound?
A4: Beyond a decrease in the desaturation index, successful SCD1 inhibition can trigger several downstream cellular events. These include:
-
Impaired Cell Proliferation: A reduction in the rate of cell growth is a common outcome.[7][9]
-
Cell Cycle Arrest: Cells may accumulate in the G1 phase of the cell cycle, indicating a block in the progression to the S phase.[6][7][10]
-
Induction of Apoptosis: Inhibition can trigger programmed cell death.[7]
-
Activation of AMPK and Inactivation of ACC: Blockade of SCD1 can lead to the activation of AMP-activated protein kinase (AMPK) and subsequent inactivation of Acetyl-CoA Carboxylase (ACC), further impairing lipid synthesis.[9]
-
Alterations in Signaling Pathways: In some cancer cells, SCD1 inhibition can impair the phosphorylation of key signaling proteins like EGFR and downstream targets such as Akt and ERK.[6]
Experimental Protocols and Data Presentation
The primary method to quantitatively confirm SCD1 inhibition is through the analysis of cellular fatty acid composition.
Protocol 1: Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is the gold standard for accurately quantifying the desaturation index.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting: After treatment, wash cells with ice-cold PBS, scrape, and pellet them by centrifugation.
-
Lipid Extraction: Extract total lipids from the cell pellet using a standard method, such as the Folch or Bligh-Dyer procedure, which involves a chloroform/methanol (B129727) solvent system.
-
Saponification and Methylation: Saponify the lipid extract (e.g., using methanolic NaOH) to release free fatty acids. Convert the fatty acids to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol (BF3-methanol).
-
GC-MS Analysis: Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer. FAMEs will separate based on their chain length and degree of saturation.
-
Data Analysis: Identify and quantify the peak areas corresponding to palmitate (C16:0), palmitoleate (B1233929) (C16:1), stearate (B1226849) (C18:0), and oleate (B1233923) (C18:1). Calculate the desaturation indices (C16:1/C16:0 and C18:1/C18:0) for both control and this compound-treated samples.
Expected Quantitative Results
The following table summarizes the expected changes in the desaturation index upon effective SCD1 inhibition.
| Treatment Group | C18:1/C18:0 Ratio (Oleate/Stearate) | C16:1/C16:0 Ratio (Palmitoleate/Palmitate) | Percent Inhibition (Relative to Control) |
| Vehicle Control | Baseline (e.g., 0.8 - 1.5) | Baseline (e.g., 0.1 - 0.3) | 0% |
| This compound (Effective Dose) | Significantly Reduced | Significantly Reduced | > 90%[8][9] |
Note: Baseline ratios can vary significantly between cell lines.
Visual Guides and Workflows
SCD1 Biochemical Pathway
Caption: Biochemical pathway of SCD1-mediated fatty acid desaturation and its inhibition by this compound.
Experimental Workflow
Caption: Standard experimental workflow for confirming SCD1 inhibition using GC-MS analysis.
Troubleshooting Guide
Q: I am not observing a significant decrease in the desaturation index after this compound treatment. What could be wrong?
A: There are several potential reasons for this outcome:
-
Inhibitor Concentration: The concentration of this compound may be too low for your specific cell line. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50). Some cancer cell lines may require concentrations up to 10 µM.[9]
-
Treatment Duration: The incubation time might be too short. An effective duration is typically between 24 to 48 hours to allow for changes in the cellular lipid pools.[10]
-
Cell Line Resistance: Some cell lines may have intrinsically low SCD1 expression or activity, or they may possess resistance mechanisms. Confirm SCD1 expression in your cell line via qPCR or Western blot.
-
Media Composition: The presence of exogenous MUFAs in the serum or media can mask the effect of SCD1 inhibition. Consider using media with charcoal-stripped serum or a serum-free formulation for the duration of the treatment.
-
Inhibitor Integrity: Ensure your stock of this compound has been stored correctly and has not degraded.
Caption: A decision tree for troubleshooting lack of observed SCD1 inhibition.
Q: My cell viability is significantly reduced after treatment with this compound, even at low concentrations. What should I do?
A: High cytotoxicity can be an expected outcome, as SCD1 inhibition is known to impair cancer cell proliferation and survival.[9]
-
Confirm with a Rescue Experiment: To verify that the cytotoxicity is due to SCD1 inhibition, perform a rescue experiment. Co-incubate the cells with this compound and an exogenous source of oleic acid (e.g., 100 µM).[7][11] If the toxicity is target-specific, the addition of oleic acid should restore cell viability.[7]
-
Adjust Treatment Time: If you need to study effects other than cell death, consider reducing the treatment duration to capture earlier cellular responses before widespread apoptosis occurs.
Q: Can I use a method other than GC-MS to confirm inhibition?
A: Yes, several other methods can be employed:
-
LC-MS/MS Lipidomics: This powerful technique provides a more comprehensive view of the lipidome, allowing you to see how SCD1 inhibition affects the saturation status of various lipid classes (e.g., triglycerides, phospholipids).[3][12]
-
HPLC-based Assays: Methods using High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify radiolabeled or non-labeled fatty acids to determine the desaturation index.[13]
-
Stable Isotope Tracing: For a dynamic view of SCD activity, cells can be incubated with stable isotope-labeled substrates (e.g., deuterium-labeled stearic acid). The conversion to the labeled monounsaturated product can then be measured by mass spectrometry, providing a direct assessment of enzymatic flux.[1][3]
References
- 1. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of stearoylCoA desaturase activity blocks cell cycle progression and induces programmed cell death in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Inhibition of StearoylCoA Desaturase-1 Inactivates Acetyl-CoA Carboxylase and Impairs Proliferation in Cancer Cells: Role of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]
- 12. Combination of low glucose and SCD1 inhibition impairs cancer metabolic plasticity and growth in MCF-7 cancer cells: a comprehensive metabolomic and lipidomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mycoplasma Contamination in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing Mycoplasma contamination and its impact on experimental results, with a focus on sensitive cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Mycoplasma, and why is it a problem in cell culture?
Mycoplasma are the smallest and simplest self-replicating bacteria, belonging to the class Mollicutes.[1] They are a common and serious contaminant in cell cultures, with some estimates suggesting that over 10% of all cell cultures are contaminated.[1] Unlike other bacteria, they lack a cell wall, which makes them resistant to common antibiotics like penicillin that target cell wall synthesis.[2] Their small size (0.2–0.8 µm) allows them to pass through standard sterile filters.[1]
Mycoplasma contamination is problematic because it can go undetected for long periods, as it doesn't typically cause the turbidity or pH changes associated with other microbial contaminants.[1][2] However, it can significantly alter the physiology and metabolism of cultured cells, leading to unreliable and irreproducible experimental data.[1][2][3]
Q2: What are the common sources of Mycoplasma contamination?
The primary sources of Mycoplasma contamination in a laboratory setting include:
-
Laboratory Personnel: The majority of Mycoplasma species found in cell culture are of human origin, often from the respiratory tract.[4] Aerosols generated by talking, coughing, or sneezing can introduce Mycoplasma into cultures.[4][5]
-
Cross-Contamination: Infected cell cultures are a major source of cross-contamination to other cell lines within the lab.[4] This can occur through shared media, reagents, or equipment.
-
Contaminated Reagents: Although reputable suppliers test their products, reagents such as serum and media can be potential sources of contamination.[5][6]
-
Laboratory Equipment: Shared equipment like incubators and water baths can harbor and spread Mycoplasma.[4]
Q3: What are the effects of Mycoplasma contamination on experimental results?
Mycoplasma contamination can have a wide range of effects on cultured cells, which can significantly impact experimental outcomes.[1] These effects include:
-
Altered Cell Growth: Inhibition or alteration of cell proliferation rates.[1][6]
-
Changes in Gene Expression: Mycoplasma can up- or down-regulate the expression of hundreds of host cell genes.[7]
-
Impact on Signaling Pathways: Contamination can activate inflammatory pathways such as NF-κB and inhibit pathways like the p53-mediated response, which is crucial for cell cycle control and apoptosis.[8][9][10][11]
-
Metabolic Changes: Mycoplasmas compete with host cells for essential nutrients, such as arginine, leading to metabolic disturbances and cellular stress.[2][3]
-
Chromosomal Aberrations: Lack of essential nutrients due to Mycoplasma metabolism can lead to chromosomal damage.[1][3]
-
Increased Apoptosis or Cell Death: Some Mycoplasma species can induce apoptosis in host cells.[6][12]
These alterations can lead to misleading or erroneous results in sensitive assays, including those involving compounds like CVT-11127 that may target the very pathways affected by the contamination.
Troubleshooting Guide: Mycoplasma Contamination in this compound Experiments
If you are observing inconsistent or unexpected results in your this compound experiments, Mycoplasma contamination should be considered as a potential cause.
Issue: Inconsistent dose-response curves or altered cellular responses to this compound.
Possible Cause: Mycoplasma contamination is known to alter cellular signaling pathways, which could interfere with the mechanism of action of this compound. For instance, if this compound targets a pathway that is already dysregulated by Mycoplasma (e.g., NF-κB or p53), the experimental outcome will be compromised.
Step 1: Detect the Presence of Mycoplasma
Routine testing is the most critical step in controlling Mycoplasma contamination. It is advisable to use at least two different detection methods to confirm a contamination event.[6]
Mycoplasma Detection Methods
| Method | Principle | Turnaround Time | Sensitivity & Specificity | Notes |
| PCR (Polymerase Chain Reaction) | Amplifies Mycoplasma-specific DNA (commonly the 16S rRNA gene).[6][13] | Fast (few hours) | High sensitivity and specificity.[13] Can detect as few as 2 genomes per µL.[13] | Does not distinguish between live and dead Mycoplasma.[6] Many commercial kits are available.[2] |
| DNA Staining (e.g., DAPI or Hoechst) | A fluorescent dye binds to DNA. Mycoplasma appear as small, fluorescent particles in the cytoplasm.[2][13] | Rapid | Simple and fast, but not definitive for Mycoplasma.[13] | Can be performed using a fluorescence microscope. |
| Microbiological Culture | A sample of the cell culture supernatant is grown on specific Mycoplasma agar.[6][13] | Slow (up to 4 weeks)[14] | Considered the "gold standard" for accuracy.[14] | Some Mycoplasma species, like M. hyorhinis, may not grow well in culture.[6] |
| ELISA | Detects Mycoplasma-specific antigens. | Moderate | High specificity. | Several commercial kits are available. |
| Enzymatic Methods | Detects enzymes specific to Mycoplasma.[14] | Rapid | Can provide a quick indication of contamination. | May have lower sensitivity compared to PCR. |
Step 2: Isolate and Eliminate the Contamination
If a culture tests positive for Mycoplasma, the first step is to isolate all contaminated flasks and plates to prevent further spread.[15] The recommended course of action is to discard the contaminated cell line and start a new culture from a frozen stock that has been tested and confirmed to be negative for Mycoplasma.[16]
If the cell line is irreplaceable, elimination protocols can be attempted, though their success is not guaranteed.
Mycoplasma Elimination Protocols
| Method | Description | Efficacy | Considerations |
| Antibiotic Treatment | Use of specific anti-Mycoplasma antibiotics such as fluoroquinolones (e.g., ciprofloxacin), macrolides, or tetracyclines.[16][17][18] Plasmocin is a commonly used commercial treatment.[15] | 65-85% success rate, depending on the cell line and level of contamination.[17] | Treatment typically lasts for 1-2 weeks.[15] It is crucial to re-test the culture after treatment to confirm elimination. |
| Physical Methods | Includes drug-assisted heat treatment (incubating cells at 41°C with antibiotics) or repeated washing and centrifugation.[19] | Can be effective but may also be toxic to the cells.[19] | These methods are harsher on the cells and should be used with caution. |
| Immuno-Response Elimination | Involves in-vivo inoculation into an animal to leverage the immune system or in-vitro co-culture with macrophages.[19] | Suitable for very valuable or rare cell lines. | This is a complex and less common approach. |
Step 3: Prevent Future Contamination
Prevention is the most effective strategy for dealing with Mycoplasma.[15][20]
Prevention Best Practices
-
Aseptic Technique: Adhere to strict aseptic techniques, including wearing personal protective equipment (PPE), working in a clean and uncluttered biosafety cabinet, and disinfecting all surfaces and items entering the hood with 70% ethanol.[15][20]
-
Quarantine New Cell Lines: Isolate and test all new cell lines for Mycoplasma before introducing them into the main cell culture facility.[15][21]
-
Routine Testing: Implement a regular schedule for Mycoplasma testing of all cell lines in the laboratory.[15]
-
Dedicated Reagents: Use dedicated bottles of media and other reagents for each cell line to prevent cross-contamination.
-
Responsible Antibiotic Use: Avoid the routine use of antibiotics in cell culture, as this can mask underlying low-level contamination and lead to the development of resistant strains.[6]
-
Maintain a Clean Laboratory Environment: Regularly clean and disinfect incubators, water baths, and other laboratory equipment.[21][22]
Visual Guides
Experimental Workflow for Managing Mycoplasma Contamination
Caption: Workflow for identifying and addressing potential Mycoplasma contamination.
Signaling Pathways Affected by Mycoplasma
Caption: Mycoplasma interaction with NF-κB and p53 signaling pathways.
References
- 1. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 2. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 3. news-medical.net [news-medical.net]
- 4. The Stealthy Invader â What Causes a Mycoplasma Contamination? | Minerva Biolabs GmbH [news.minerva-biolabs.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Effects of Mycoplasmas on the Host Cell Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 9. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Mycoplasmas on the Host Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 細胞培養におけるマイコプラズマの検出、予防、除去 [sigmaaldrich.com]
- 14. biocompare.com [biocompare.com]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. dkfz.de [dkfz.de]
- 17. cellculturedish.com [cellculturedish.com]
- 18. Elimination of mycoplasmas from infected cell lines using antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. How to Handle Mycoplasma in Cell Culture? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. mpbio.com [mpbio.com]
- 21. Eliminating Mycoplasma Contamination from Laboratory Incubators [scintica.com]
- 22. news-medical.net [news-medical.net]
Validation & Comparative
A Comparative Guide to SCD1 Inhibitors: CVT-11127 and A939572
For Researchers, Scientists, and Drug Development Professionals
Stearoyl-CoA Desaturase 1 (SCD1) has emerged as a significant therapeutic target in oncology and metabolic diseases. This enzyme is a critical regulator of lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Cancer cells, in particular, often exhibit a heightened dependence on de novo lipogenesis, making SCD1 a compelling target for therapeutic intervention. This guide provides an objective comparison of two prominent SCD1 inhibitors, CVT-11127 and A939572, focusing on their reported performance and supported by experimental data.
Mechanism of Action
Both this compound and A939572 are small molecule inhibitors that target the enzymatic activity of SCD1. By blocking SCD1, these inhibitors disrupt the balance between SFAs and MUFAs within the cell. This disruption leads to an accumulation of SFAs, which can induce endoplasmic reticulum (ER) stress and trigger apoptosis, particularly in cancer cells that are highly reliant on MUFAs for membrane fluidity, signaling, and proliferation.
This compound has been shown to reduce lipid synthesis, leading to an impairment of proliferation by blocking the cell cycle at the G1/S boundary and inducing programmed cell death.[1][2] It has also been reported to sensitize certain cancer cells to ferroptosis.[1]
A939572 is a potent and orally bioavailable SCD1 inhibitor.[3][4] Its mechanism of action also involves the induction of ER stress and apoptosis in cancer cells.[4][5] Studies have shown that the effects of A939572 can be reversed by the addition of exogenous oleic acid, confirming its on-target activity.[5]
Quantitative Performance Analysis
The following tables summarize the available quantitative data for this compound and A939572, offering a side-by-side comparison of their inhibitory activities.
Table 1: In Vitro SCD1 Enzyme Inhibition
| Inhibitor | Target | IC50 | Assay Condition |
| A939572 | human SCD1 | 37 nM[3][4][6] | Recombinant microsomes[7] |
| mouse SCD1 | <4 nM[3][4] | Recombinant microsomes | |
| human SCD1 | 0.4 nM[1] | Not specified | |
| This compound | human SCD1 | >95% inhibition at 1 µM[8] | Cellular assay in H460 cells |
Note: A direct IC50 value for this compound enzyme inhibition was not available in the reviewed literature.
Table 2: In Vitro Anti-Proliferative Activity
| Inhibitor | Cell Line | Cancer Type | IC50 |
| A939572 | Caki1 | Clear Cell Renal Cell Carcinoma | 65 nM[3] |
| A498 | Clear Cell Renal Cell Carcinoma | 50 nM[3] | |
| Caki2 | Clear Cell Renal Cell Carcinoma | 65 nM[3] | |
| ACHN | Clear Cell Renal Cell Carcinoma | 6 nM[3] | |
| FaDu | Squamous Cell Carcinoma | Not specified, potent inhibition[1] | |
| This compound | H460 | Non-small Cell Lung Cancer | Antiproliferative activity at 1 µM[9] |
| A549 | Non-small Cell Lung Cancer | Reduced proliferation at 5-10 µM[10] | |
| H1299 | Non-small Cell Lung Cancer | Reduced proliferation at 5 µM[10] |
Signaling Pathways and Experimental Workflows
The inhibition of SCD1 by this compound and A939572 impacts several critical cellular signaling pathways.
Caption: Downstream effects of SCD1 inhibition by this compound and A939572.
A typical experimental workflow to evaluate and compare these inhibitors would involve a series of in vitro and in vivo assays.
Caption: A standard experimental workflow for the evaluation of SCD1 inhibitors.
The following diagram provides a logical comparison of the two inhibitors based on the available data.
Caption: A logical comparison of this compound and A939572.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of SCD1 inhibitors.
1. SCD1 Enzyme Inhibition Assay
-
Principle: This assay quantifies the enzymatic conversion of a radiolabeled saturated fatty acid to its monounsaturated product by SCD1 present in microsomal preparations.
-
Protocol:
-
Prepare microsomes from cells or tissues expressing SCD1.
-
Incubate the microsomes with a reaction mixture containing a radiolabeled substrate (e.g., [14C]stearic acid), NADPH, and the test inhibitor (this compound or A939572) at various concentrations.
-
Allow the reaction to proceed for a defined period at 37°C.
-
Stop the reaction and extract the total lipids.
-
Saponify the lipids to release the fatty acids.
-
Separate the radiolabeled stearic acid and oleic acid using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantify the radioactivity in the stearic acid and oleic acid peaks.
-
Calculate the percent inhibition of SCD1 activity for each inhibitor concentration and determine the IC50 value.[11]
-
2. Cell Proliferation Assay (Crystal Violet)
-
Principle: The crystal violet assay is a simple and effective method for quantifying cell number and assessing the anti-proliferative effects of compounds.
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or A939572 for the desired duration (e.g., 48-96 hours).
-
Wash the cells with PBS.
-
Fix the cells with methanol (B129727) for 10-15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 15 minutes.[1][2]
-
Wash the plates with water to remove excess stain.
-
Solubilize the stain with a solution such as 10% acetic acid.
-
Measure the absorbance at 570-590 nm using a microplate reader.[8]
-
3. Western Blot Analysis for Signaling Pathway Proteins
-
Principle: Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by SCD1 inhibition.
-
Protocol:
-
Treat cells with the SCD1 inhibitor or vehicle control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for proteins of interest (e.g., p-AKT, total AKT, PARP, CHOP, BiP) overnight at 4°C.[12][13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11][14]
-
4. Quantitative Real-Time PCR (qPCR) for ER Stress Markers
-
Principle: qPCR is used to measure the changes in mRNA expression levels of genes involved in the ER stress response following treatment with SCD1 inhibitors.
-
Protocol:
-
Treat cells with the SCD1 inhibitor or vehicle control.
-
Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for ER stress marker genes (e.g., ATF4, CHOP, spliced XBP1).[15][16]
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH, β-actin).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Conclusion
References
- 1. A 939572 | Stearoyl-CoA 9-Desaturase | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of StearoylCoA Desaturase-1 Inactivates Acetyl-CoA Carboxylase and Impairs Proliferation in Cancer Cells: Role of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. TGF-β1 promotes SCD1 expression via the PI3K-Akt-mTOR-SREBP1 signaling pathway in lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of SCD1 Inhibitors: CVT-11127 and CAY10566
For Researchers, Scientists, and Drug Development Professionals
Quantitative Efficacy Data
The following tables summarize the available quantitative data for CVT-11127 and CAY10566, primarily focusing on their inhibitory concentrations (IC50) and effects on cancer cell lines.
Table 1: Efficacy of this compound
| Parameter | Cell Line | Effect | Concentration/Value | Citation |
| SCD1 Activity Inhibition | H460 (Lung Cancer) | >95% inhibition of SCD1 activity. | 1 µM | [1] |
| Cell Proliferation | H460 (Lung Cancer) | Impaired proliferation. | 1 µM | [1] |
| Cell Cycle Arrest | H460 (Lung Cancer) | G1/S phase arrest, ~75% decrease in S-phase population. | 1 µM | [1][2] |
| Apoptosis Induction | H460 (Lung Cancer) | 2.2-fold increase in DNA fragmentation. | 1 µM | [1] |
| Proliferation (Normal Cells) | AG01518 (Normal Human Fibroblasts) | No significant impairment of proliferation. | 1 and 2 µM | [1][2] |
Table 2: Efficacy of CAY10566
| Parameter | Target/Cell Line | Effect | IC50 Value | Citation |
| Enzymatic Inhibition | Mouse SCD1 | Potent inhibition. | 4.5 nM | [3] |
| Enzymatic Inhibition | Human SCD1 | Potent inhibition. | 26 nM | [3] |
| Fatty Acid Conversion | HepG2 (Liver Cancer) | Inhibition of saturated to monounsaturated fatty acid conversion. | 6.8 - 7.9 nM | [3] |
| Cell Viability | NCI-H1155 (Lung Cancer) | Reduction in cell viability. | < 10 nM | N/A |
| Cell Viability | NCI-H2122 (Lung Cancer) | Reduction in cell viability. | < 10 nM | N/A |
| In Vivo Tumor Growth | Glioblastoma Xenograft | Significantly blocked tumor growth and improved survival. | 50 mg/kg (oral) | [4] |
Signaling Pathways and Mechanisms of Action
Both this compound and CAY10566 exert their anti-cancer effects by inhibiting SCD1, which leads to an accumulation of saturated fatty acids (SFAs) and a depletion of monounsaturated fatty acids (MUFAs). This disruption in lipid homeostasis triggers cellular stress and inhibits critical signaling pathways involved in cancer progression.
This compound Signaling Pathway
This compound has been shown to inactivate the EGFR-dependent mitogenic pathway and modulate the AKT/GSK3β/NRF2 pathway. Inhibition of SCD1 by this compound leads to reduced phosphorylation of EGFR, which in turn dampens downstream signaling through AKT and ERK, key regulators of cell proliferation and survival[5][6].
CAY10566 Signaling Pathway
CAY10566 has been demonstrated to suppress Wnt and NOTCH signaling pathways, which are crucial for cancer stem cell maintenance and proliferation. By inhibiting SCD1, CAY10566 disrupts the cellular environment necessary for the proper function of these pathways.
Experimental Workflow
The following diagram illustrates a general experimental workflow for evaluating the efficacy of SCD1 inhibitors like this compound and CAY10566.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of SCD1 inhibitors on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound or CAY10566 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Prepare serial dilutions of the SCD1 inhibitor in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
Objective: To assess the effect of SCD1 inhibitors on the expression and phosphorylation of key signaling proteins.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-EGFR, total EGFR, p-AKT, total AKT, Cyclin D1, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse cells in lysis buffer and determine the protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of SCD1 inhibitors on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of stearoyl CoA desaturase inhibitor sensitivity and acquired resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
On-Target Validation of CVT-11127: A Comparative Guide to siRNA-Mediated Target Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of the novel Stearoyl-CoA Desaturase-1 (SCD1) inhibitor, CVT-11127, with the established genetic validation method of small interfering RNA (siRNA). The objective is to furnish researchers with the necessary data and protocols to independently verify the mechanism of action of this compound and similar compounds, ensuring robust and reliable experimental outcomes.
Executive Summary
This compound is a potent small molecule inhibitor of Stearoyl-CoA Desaturase-1 (SCD1), a key enzyme in fatty acid metabolism frequently upregulated in various cancers, including non-small cell lung cancer. Inhibition of SCD1 by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. To confirm that these effects are a direct result of SCD1 inhibition and not due to off-target activities, a comparison with siRNA-mediated knockdown of SCD1 is essential. This guide presents a side-by-side analysis of the phenotypic and molecular outcomes of both methods, supported by experimental data and detailed protocols.
Data Presentation
Table 1: Comparative Efficacy of SCD1 Inhibitors
| Compound | Target | Cell Line | IC50 | Reference |
| This compound | SCD1 | H460 (Lung Cancer) | >95% inhibition at 1 µM | [1][2] |
| A939572 | hSCD1 | H1299 (Lung Cancer) | Not explicitly stated | [3] |
| A939572 | hSCD1 | Enzyme Assay | 37 nM | [4] |
| A939572 | SCD1 | Caki1 (Kidney Cancer) | 65 nM | [4] |
| A939572 | SCD1 | A498 (Kidney Cancer) | 50 nM | [4] |
| MF-438 | SCD1 | NCI-H460 (Adherent) | 45 µM | [5] |
| MF-438 | SCD1 | NCI-H460 (Spheroids) | 0.28 µM | [5] |
Table 2: Phenotypic Effects of SCD1 Inhibition in H460 Lung Cancer Cells
| Treatment | Effect on Cell Cycle | Induction of Apoptosis | Reference |
| This compound (1 µM) | ~75% decrease in S-phase population | 2.2-fold increase in DNA fragmentation | [2][6] |
| SCD1 siRNA | G0/G1 arrest | Increased caspase-3/7 activity | [6] |
Table 3: Impact on Downstream Signaling Molecules
| Treatment | Target Protein | Effect | Cell Line | Reference |
| This compound | p-AKT | Decreased phosphorylation | H358, H2122 | [7] |
| SCD1 siRNA | p-AKT | Decreased phosphorylation | H358-DKO | [7] |
| This compound | Cyclin D1 | Marked decrease | H460 | [8] |
| SCD1 siRNA | Cyclin D1 | Not explicitly quantified in lung cancer |
Experimental Protocols
siRNA Transfection Protocol for SCD1 Knockdown
This protocol is adapted from studies validating the on-target effects of SCD1 inhibitors.[7]
-
Cell Seeding: Plate lung adenocarcinoma cells (e.g., H358-DKO) in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, dilute the SCD1-targeting siRNA and a non-targeting control siRNA in a serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free medium.
-
Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.
-
Post-transfection: After the incubation period, add complete growth medium containing serum.
-
Analysis: Harvest cells at 48-72 hours post-transfection for analysis of SCD1 mRNA and protein levels (by qRT-PCR and Western blot, respectively) and for phenotypic assays.
Western Blot Analysis of Downstream Signaling
-
Cell Lysis: Treat cells with this compound, SCD1 siRNA, or appropriate controls. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, Cyclin D1, and a loading control (e.g., β-actin) overnight at 4°C.[7][8][9][10][11][12][13][14][15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Caption: SCD1 signaling pathway and points of inhibition by this compound and siRNA.
References
- 1. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]
- 2. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stearoyl-CoA desaturase-1 is a key factor for lung cancer-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells | PLOS One [journals.plos.org]
- 9. Phospho-Akt Substrate (RXXS*/T*) (110B7E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Evaluation of Cyclin D1 expression by western blotting methods and immunohistochemistry in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
CVT-11127: A Comparative Analysis of Desaturase Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stearoyl-CoA desaturase-1 (SCD1) inhibitor, CVT-11127, with other desaturases. The following sections detail its inhibitory potency, cross-reactivity profile, the experimental methods used for these determinations, and the key signaling pathways affected by its activity.
Quantitative Performance Analysis: Inhibitory Activity of this compound and Comparators
This compound is a potent inhibitor of SCD1. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and other notable SCD1 inhibitors against various desaturases.
| Compound | Target Desaturase | Species | IC50 (nM) | Reference |
| This compound | SCD1 | Rat (microsomal) | 210 | [1] |
| SCD1 (in HepG2 cells) | Human | 410 | [1] | |
| Δ5 Desaturase (FADS1) | Rat (microsomal) | >30,000 | [2] | |
| Δ6 Desaturase (FADS2) | Rat (microsomal) | >30,000 | [2] | |
| Dihydroceramide (B1258172) Desaturase 1 (DEGS1) | Human | Not Available | ||
| Dihydroceramide Desaturase 2 (DEGS2) | Human | Not Available | ||
| A-939572 | SCD1 | Human | 37 | [3] |
| SCD1 | Murine | <4 | [3] | |
| MF-438 | SCD1 | Rat | 2.3 | [3] |
| CAY10566 | SCD1 | Human | 26 | [4] |
| SCD1 | Mouse | 4.5 | [4] |
Signaling Pathways Modulated by this compound
Inhibition of SCD1 by this compound instigates a cascade of events within cellular signaling pathways, primarily impacting cancer cell proliferation and survival. The key pathways affected are the Epidermal Growth Factor Receptor (EGFR) signaling cascade and the AMP-activated protein kinase (AMPK) pathway.
Caption: Signaling pathways affected by the SCD1 inhibitor this compound.
Experimental Protocols
The determination of desaturase activity and the inhibitory effects of compounds like this compound are typically conducted through in vitro enzyme assays. Below are generalized protocols for assessing the activity of SCD1 and other relevant desaturases.
In Vitro Stearoyl-CoA Desaturase (SCD1) Activity Assay
This assay measures the conversion of a radiolabeled saturated fatty acid to a monounsaturated fatty acid.
Materials:
-
Microsomal fractions from cells or tissues expressing SCD1.
-
[14C]Stearoyl-CoA (substrate).
-
NADPH.
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.2).
-
This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a reaction mixture containing the microsomal preparation, NADPH, and assay buffer.
-
Add the test compound (this compound) at various concentrations to the reaction mixture and pre-incubate for a specified time at 37°C.
-
Initiate the reaction by adding [14C]Stearoyl-CoA.
-
Incubate the reaction for a defined period (e.g., 10-20 minutes) at 37°C.
-
Terminate the reaction by adding a strong base (e.g., 10 M KOH) to saponify the fatty acids.
-
Acidify the mixture to protonate the fatty acids.
-
Extract the fatty acids using an organic solvent (e.g., hexane).
-
Separate the saturated and monounsaturated fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled monounsaturated fatty acid product using a scintillation counter.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
In Vitro Fatty Acid Δ5 and Δ6 Desaturase (FADS1 and FADS2) Activity Assay
A similar principle to the SCD1 assay is applied, using the appropriate radiolabeled substrates for FADS1 and FADS2.
Materials:
-
Microsomal fractions containing FADS1 and FADS2.
-
For Δ6 Desaturase (FADS2): [14C]Linoleoyl-CoA.
-
For Δ5 Desaturase (FADS1): [14C]Dihomo-γ-linolenoyl-CoA.
-
NADPH or NADH.
-
Assay Buffer.
-
Test compounds.
Procedure: The procedure is analogous to the SCD1 assay, with the substitution of the specific radiolabeled substrate for the desaturase of interest. The resulting radiolabeled products (γ-linolenic acid for FADS2 and arachidonic acid for FADS1) are separated and quantified.
In Vitro Dihydroceramide Desaturase (DEGS) Activity Assay
This assay measures the conversion of dihydroceramide to ceramide.
Materials:
-
Cell lysates or microsomal fractions containing DEGS.
-
[3H]Dihydrosphingosine-labeled N-octanoyldihydrosphingosine (C8-DHCer) as a substrate.
-
NADH.
-
Assay Buffer.
-
Test compounds.
Procedure:
-
Incubate the enzyme source with the test compound.
-
Add the [3H]-labeled dihydroceramide substrate and NADH to start the reaction.
-
After incubation, extract the lipids using a suitable solvent system (e.g., chloroform/methanol).
-
Separate the [3H]dihydroceramide from the [3H]ceramide product by TLC or HPLC.
-
Quantify the radioactivity of the ceramide product to determine enzyme activity and inhibition.
Discussion of Cross-Reactivity
The available data strongly suggests that this compound is a selective inhibitor of SCD1. Studies in rat liver microsomes showed no significant inhibition of Δ5 and Δ6 desaturase activity at concentrations up to 30 µM, which is substantially higher than its IC50 for SCD1. While direct quantitative data for human FADS and DEGS enzymes are not publicly available, the existing information points towards a favorable selectivity profile.
It is noteworthy that the inhibition of SCD1 can indirectly affect the ceramide biosynthesis pathway. A block in SCD1 can lead to an accumulation of saturated fatty acids, which may be shunted into the de novo ceramide synthesis pathway, potentially leading to an increase in dihydroceramide levels.[1][5] This is an important consideration for the overall biological effect of SCD1 inhibition and warrants further investigation into the direct effects of this compound on dihydroceramide desaturases.
References
- 1. [PDF] Inhibition of StearoylCoA Desaturase-1 Inactivates Acetyl-CoA Carboxylase and Impairs Proliferation in Cancer Cells: Role of AMPK | Semantic Scholar [semanticscholar.org]
- 2. Expression and Purification of Integral Membrane Fatty Acid Desaturases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCD1 regulates the AMPK/SIRT1 pathway and histone acetylation through changes in adenine nucleotide metabolism in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Inhibition of stearoyl-CoA desaturase1 activates AMPK and exhibits beneficial lipid metabolic effects in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ferroptosis Inducers: Classical Agents vs. a Novel Sensitizer
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue in oncology and other disease areas. A growing arsenal (B13267) of small molecules can trigger this pathway, each with a distinct mechanism of action. This guide provides a head-to-head comparison of the well-established ferroptosis inducers—Erastin, RSL3, and FIN56—and introduces CVT-11127, a Stearoyl-CoA Desaturase 1 (SCD1) inhibitor that sensitizes cells to ferroptosis, highlighting its unique role in modulating this cell death pathway.
Mechanism of Action: A Tale of Different Targets
The canonical ferroptosis pathway is primarily regulated by the antioxidant enzyme Glutathione (B108866) Peroxidase 4 (GPX4), which neutralizes lipid peroxides. The classical inducers, Erastin and RSL3, target this pathway at different nodes, while FIN56 presents a multi-pronged attack. In contrast, this compound primes cells for ferroptosis by altering the lipid landscape.
Erastin: The System Xc⁻ Inhibitor
Erastin initiates ferroptosis by inhibiting the System Xc⁻ cystine/glutamate antiporter. This blockade prevents the cellular uptake of cystine, a crucial precursor for the synthesis of glutathione (GSH).[1][2] With depleted GSH levels, GPX4 loses its cofactor and becomes inactive, leading to the unchecked accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[1][2]
RSL3: The Direct GPX4 Inhibitor
RAS-Selective Lethal 3 (RSL3) takes a more direct approach by covalently binding to and inactivating GPX4.[3] This direct inhibition bypasses the need for GSH depletion, leading to a rapid and potent induction of ferroptosis.
FIN56: A Dual-Action Inducer
FIN56 (Ferroptosis-Inducing agent 56) induces ferroptosis through a dual mechanism. It promotes the degradation of GPX4 protein and also depletes coenzyme Q10 (CoQ10), a vital lipid-soluble antioxidant.[4] This two-pronged assault on the cell's antioxidant defenses makes FIN56 a potent inducer of ferroptosis.
This compound: The Ferroptosis Sensitizer (B1316253)
This compound is a small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in the synthesis of monounsaturated fatty acids (MUFAs).[5] Inhibition of SCD1 leads to an increase in the cellular ratio of polyunsaturated fatty acids (PUFAs) to MUFAs. As PUFAs are the primary substrate for lipid peroxidation, an enrichment of PUFAs in cellular membranes renders cells more susceptible to ferroptosis. While not a direct inducer on its own, this compound can synergize with other ferroptosis inducers to enhance their cytotoxic effects.[6]
Quantitative Comparison of Ferroptosis Inducers
The following table summarizes the key characteristics and reported IC50 values of these compounds in various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, experimental conditions, and assay used.
| Compound | Target | Mechanism of Action | Reported IC50 Range (Cell Viability) | Cell Line Examples |
| Erastin | System Xc⁻ | Inhibits cystine uptake, leading to GSH depletion and indirect GPX4 inactivation.[1][2] | 2.2 µM - 80 µM | MDA-MB-231 (Breast Cancer)[7], HGC-27 (Gastric Cancer)[8], MCF-7 (Breast Cancer)[9] |
| RSL3 | GPX4 | Directly and covalently inhibits GPX4 activity.[3] | 0.059 µM - 12.38 µM | BT474 (Breast Cancer)[10], HCT116, LoVo, HT29 (Colorectal Cancer)[11], HN3 (Head and Neck Cancer)[12] |
| FIN56 | GPX4, Squalene Synthase | Promotes GPX4 degradation and depletes Coenzyme Q10.[4] | 2.6 µM - >50 µM | LN229, U118 (Glioblastoma)[13], Various Biliary Tract Cancer Cell Lines[14] |
| This compound | SCD1 | Inhibits MUFA synthesis, increasing the PUFA:MUFA ratio and sensitizing cells to lipid peroxidation.[5][6] | Not reported for direct ferroptosis induction; enhances efficacy of other inducers. | NSCLC cell lines (in combination with Erastin)[6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways of each ferroptosis inducer and a general experimental workflow for their comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the ferroptosis inducer (e.g., Erastin, RSL3, FIN56) or sensitizer (this compound) alone or in combination. Include untreated and vehicle-only controls. For rescue experiments, co-treat with a ferroptosis inhibitor like Ferrostatin-1. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control. IC50 values can be determined by plotting cell viability against the log of the compound concentration.
Lipid ROS Measurement (C11-BODIPY 581/591 Assay)
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with the compounds as described for the cell viability assay.
-
Staining: After treatment, wash the cells with phosphate-buffered saline (PBS) and incubate with C11-BODIPY 581/591 (typically 2-10 µM) in serum-free medium for 30-60 minutes at 37°C.[15]
-
Washing: Wash the cells with PBS to remove excess probe.
-
Analysis:
-
Flow Cytometry: Harvest the cells and resuspend in PBS. Analyze the cells using a flow cytometer. The oxidized form of the probe emits green fluorescence, while the reduced form emits red fluorescence. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Fluorescence Microscopy: Visualize the cells directly using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Glutathione (GSH) Assay
-
Cell Lysis: After treatment, harvest the cells and prepare a cell lysate according to the instructions of a commercial GSH assay kit (e.g., from Thermo Fisher Scientific or Abcam).[6][16]
-
Assay Procedure: Follow the manufacturer's protocol, which typically involves a colorimetric or fluorometric reaction where a reagent reacts with GSH to produce a detectable signal.
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Analysis: Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH. Normalize the results to the total protein concentration of the lysate.
GPX4 Activity Assay
-
Lysate Preparation: Harvest treated cells and prepare a cell lysate in a suitable buffer that preserves enzyme activity.
-
Assay Principle: Many commercial kits (e.g., from Cayman Chemical or Elabscience) utilize a coupled enzyme reaction.[17][18] GPX4 reduces a substrate, and the resulting oxidized glutathione (GSSG) is then reduced by glutathione reductase (GR) at the expense of NADPH. The decrease in NADPH absorbance at 340 nm is proportional to the GPX4 activity.
-
Assay Procedure: Follow the specific instructions of the chosen assay kit, which will involve adding the cell lysate to a reaction mixture containing the necessary substrates and enzymes.
-
Measurement: Monitor the change in absorbance at 340 nm over time using a spectrophotometer or microplate reader.
-
Analysis: Calculate the GPX4 activity based on the rate of NADPH consumption, and normalize to the total protein concentration of the lysate.
Conclusion
The study of ferroptosis is a rapidly evolving field, and the availability of diverse chemical tools is crucial for dissecting its complex regulatory mechanisms. While classical inducers like Erastin, RSL3, and FIN56 provide direct means to trigger this cell death pathway, compounds such as this compound highlight the potential of modulating cellular metabolism to sensitize cancer cells to ferroptosis. A thorough understanding of the distinct mechanisms of these agents, coupled with robust experimental validation, will be instrumental in the development of novel therapeutic strategies that harness the power of ferroptosis.
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanism of Erastin-Induced Ferroptosis in MDA-MB-231 Human Breast Cancer Cells: Evidence for a Critical Role of Protein Disulfide Isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. caymanchem.com [caymanchem.com]
- 18. youtube.com [youtube.com]
Differential Response to CVT-11127 in Resistant vs. Sensitive Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of CVT-11127, a potent Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, in cancer cell lines exhibiting differential sensitivity. The information presented is supported by experimental data to aid in the evaluation and potential application of this compound in oncology research.
This compound has emerged as a promising anti-cancer agent that disrupts lipid metabolism in tumor cells, leading to cell cycle arrest and apoptosis.[1][2] Notably, its efficacy is not uniform across all cancer cell types, with some demonstrating inherent resistance while others show significant sensitivity. This differential response is often linked to the genetic makeup of the cancer cells, particularly mutations in key oncogenic and tumor suppressor pathways.
Unveiling the Mechanism of Differential Sensitivity
Recent studies have elucidated that the sensitivity to this compound is significantly influenced by the mutational status of genes such as KRAS, STK11, and KEAP1 in non-small cell lung cancer (NSCLC).[3] Cell lines with concurrent mutations in KRAS, STK11, and KEAP1 have been identified as particularly sensitive to SCD1 inhibition by this compound.[3]
The proposed mechanism of action in sensitive cells involves the disruption of the AKT-NRF2-SLC7A11 signaling pathway.[3] Inhibition of SCD1 by this compound leads to a decrease in monounsaturated fatty acids, which in turn affects the phosphorylation of AKT. This subsequently impacts the NRF2 transcription factor, a key regulator of antioxidant responses, and its downstream target SLC7A11, a cystine transporter. The downregulation of this pathway ultimately leads to increased oxidative stress and ferroptotic cell death in sensitive cancer cells.[3]
In contrast, cancer cells lacking this specific combination of mutations may exhibit resistance to this compound. Their survival mechanisms may be less dependent on the SCD1-mediated lipid metabolism pathway, allowing them to bypass the effects of the inhibitor. Additionally, normal cells, such as human fibroblasts, have demonstrated resistance to the anti-proliferative effects of this compound, highlighting a potential therapeutic window.[4]
Quantitative Data Summary
The following table summarizes the differential response to this compound in representative sensitive and resistant/less sensitive cell lines.
| Cell Line | Cancer Type | Key Mutations | Response to this compound |
| H2122 | Non-Small Cell Lung Cancer | KRAS, STK11, KEAP1 co-mutant | Sensitive |
| H358 | Non-Small Cell Lung Cancer | KRAS mutant | Less Sensitive/Resistant |
| H460 | Non-Small Cell Lung Cancer | KRAS mutant | Sensitive |
| Normal Human Fibroblasts | Normal Tissue | Wild-type | Resistant |
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in different cell lines.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours.
-
Assess cell viability using a commercial assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Methodology:
-
Treat cells with this compound at a concentration equivalent to their respective IC50 for 48 hours.
-
Harvest the cells, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. Treatment with this compound has been shown to cause an arrest in the G1/S phase of the cell cycle.[1][5]
Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Treat cells with this compound at their respective IC50 concentrations for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in a binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative). This compound has been demonstrated to induce programmed cell death.[2]
Visualizing the Pathways and Workflows
Signaling Pathway of this compound Action in Sensitive Cells
Caption: this compound inhibits SCD1, leading to ferroptosis.
Experimental Workflow for Comparing Cell Line Sensitivity
Caption: Workflow for comparing this compound sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SCD1 Inhibition Blocks the AKT-NRF2-SLC7A11 Pathway to Induce Lipid Metabolism Remodeling and Ferroptosis Priming in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of StearoylCoA Desaturase Activity Blocks Cell Cycle Progression and Induces Programmed Cell Death in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CVT-11127: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like CVT-11127 are paramount to ensuring laboratory safety and environmental compliance. This document provides essential guidance on the operational and disposal plan for this compound, a potent Stearoyl-CoA Desaturase (SCD) inhibitor used in research.
Immediate Safety and Handling Protocols
Before disposal, it is crucial to adhere to proper handling and storage procedures to minimize risks. This compound should be handled by trained personnel in a well-ventilated area.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
Storage: Proper storage is critical to maintain the stability of this compound and prevent accidental exposure.
| Storage Condition | Duration |
| Short-term | -20°C (up to 1 month)[1] |
| Long-term | -80°C (up to 6 months)[1] |
Step-by-Step Disposal Procedure
Dispose of this compound and any contaminated materials in accordance with institutional, local, state, and federal regulations. As specific guidelines for this compound are not publicly available, a general procedure for the disposal of research-grade chemical waste should be followed.
-
Waste Identification and Segregation:
-
Properly label a dedicated, sealed container for this compound waste. The label should clearly indicate "Hazardous Chemical Waste," the name "this compound," and any known hazard classifications.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental chemical reactions.
-
-
Container Management:
-
Use a chemically resistant, leak-proof container for waste collection.
-
Keep the container closed at all times except when adding waste.
-
Store the waste container in a designated, secure, and well-ventilated secondary containment area.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.
-
Provide the EHS department with all necessary information, including the chemical name, quantity, and any other relevant data from the Safety Data Sheet (SDS).
-
-
Waste Pickup and Final Disposal:
-
Your institution's EHS department will arrange for the pickup of the hazardous waste by a licensed and approved waste disposal contractor.
-
The contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for final disposition.
-
Spill Cleanup: In the event of a spill, evacuate the area and prevent others from entering. If the spill is small, trained personnel wearing appropriate PPE may clean it up using an absorbent material. For large spills, contact your institution's EHS department immediately.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for this compound.
References
Essential Safety and Logistical Information for Handling CVT-11127
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of CVT-11127, a potent small molecule inhibitor. Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Disposable gown or lab coat- Safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator (if not handled in a chemical fume hood) |
| Solution Preparation and Handling | - Nitrile gloves- Disposable gown or lab coat- Safety glasses with side shields or chemical splash goggles- Work within a certified chemical fume hood is mandatory |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Lab coat- Safety glasses |
| Waste Disposal | - Nitrile gloves- Disposable gown or lab coat- Safety glasses with side shields or chemical splash goggles |
Operational Plan: Handling and Preparation of this compound Solutions
1. Preparation and Engineering Controls:
-
All handling of solid this compound and preparation of concentrated stock solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure the fume hood has been recently certified and is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
2. Weighing and Reconstitution:
-
Wear the appropriate PPE as outlined in the table above. Double-gloving is recommended when handling the solid compound.
-
Carefully weigh the desired amount of this compound powder.
-
Slowly add the appropriate solvent to the powder to avoid generating airborne particles.
-
Ensure the compound is fully dissolved before removing it from the fume hood.
3. Dilution and Use in Experiments:
-
Subsequent dilutions of the stock solution can be performed on the benchtop if the concentration is low and the procedure does not involve significant risk of aerosolization. However, it is best practice to perform these manipulations in a fume hood or biosafety cabinet.
Disposal Plan
1. Waste Segregation:
-
All materials that have come into direct contact with this compound (e.g., pipette tips, tubes, gloves, bench paper) are considered chemical waste.
-
Segregate this waste into a clearly labeled, leak-proof hazardous waste container. Do not mix with general laboratory waste.
2. Liquid Waste:
-
Aqueous solutions containing low concentrations of this compound may be considered non-hazardous for drain disposal in some jurisdictions, but it is critical to consult and adhere to your local and institutional regulations.
-
Unused stock solutions and other concentrated liquid waste must be collected in a designated hazardous chemical waste container.
3. Solid Waste:
-
Empty vials that contained solid this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed vial can then be disposed of as solid waste.
-
Contaminated labware that cannot be effectively decontaminated should be disposed of as hazardous solid waste.
4. Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with this compound with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Procedures: Chemical Spill
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
| Spill Size | Procedure |
| Minor Spill (inside fume hood) | 1. Alert others in the immediate area.2. Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.3. Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).4. Collect the absorbent material into a hazardous waste container.5. Decontaminate the area with a suitable solvent.6. Dispose of all contaminated materials as hazardous waste. |
| Major Spill (outside fume hood) | 1. Evacuate the immediate area.2. Alert others and your supervisor.3. If there is a risk of fire, activate the fire alarm.4. If safe to do so, close the doors to the affected area to contain vapors.5. Contact your institution's Environmental Health and Safety (EHS) department immediately.6. Do not attempt to clean up a major spill unless you are trained and equipped to do so. |
This guidance is intended to supplement, not replace, institutional safety protocols. Always prioritize safety and consult with your EHS department for specific handling and disposal requirements at your facility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
